molecular formula C15H20BrNO2 B592113 tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate CAS No. 1032350-06-3

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Cat. No.: B592113
CAS No.: 1032350-06-3
M. Wt: 326.234
InChI Key: DVTBDRZBNXFPLU-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is a useful research compound. Its molecular formula is C15H20BrNO2 and its molecular weight is 326.234. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTBDRZBNXFPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681019
Record name tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate
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Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1032350-06-3
Record name tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate
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Record name tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate
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Record name 1-(4-Bromphenyl)-cyclobutancarboxylicacidamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic pathways, including step-by-step experimental protocols, and presents all quantitative data in structured tables for easy comparison. The logical flow of the synthetic routes and experimental workflows are visualized through diagrams generated using Graphviz.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] The presence of the bromophenyl moiety allows for further functionalization via cross-coupling reactions, while the cyclobutane ring imparts conformational rigidity, and the Boc-protected amine serves as a masked primary amine. This guide outlines two effective synthetic routes starting from readily available precursors.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below. Route 1 proceeds via a tertiary alcohol intermediate, while Route 2 involves the formation and subsequent protection of a primary amine.

Route 1: Synthesis via a Tertiary Alcohol Intermediate

This pathway involves the initial synthesis of 1-(4-bromophenyl)cyclobutanol, followed by its conversion to the target carbamate.

Overall Reaction Scheme for Route 1:

cluster_0 Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol cluster_1 Step 2: Carbamation 4-Bromobenzonitrile 4-Bromobenzonitrile 1-(4-bromophenyl)cyclobutanol 1-(4-bromophenyl)cyclobutanol 4-Bromobenzonitrile->1-(4-bromophenyl)cyclobutanol 1. Grignard Reagent 2. H3O+ Grignard Reagent Cyclobutyl- magnesium bromide 1-(4-bromophenyl)cyclobutanol_2 1-(4-bromophenyl)cyclobutanol This compound This compound 1-(4-bromophenyl)cyclobutanol_2->this compound Ritter-type Reaction or other carbamation method Boc Anhydride Di-tert-butyl dicarbonate (Boc Anhydride)

Caption: Synthetic Pathway for Route 1.

Experimental Protocol for Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol

A detailed experimental procedure for the synthesis of the tertiary alcohol intermediate is as follows:

  • To a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add cyclobutylmagnesium bromide (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclobutanol.

Quantitative Data for Step 1:

ParameterValueReference
Yield65%[2]
AppearanceClear oil[2]
Molecular FormulaC₁₀H₁₁BrO
Molecular Weight227.10 g/mol

Experimental Protocol for Step 2: Synthesis of this compound

The conversion of the tertiary alcohol to the Boc-protected amine can be achieved via a Ritter-type reaction.

  • Dissolve 1-(4-bromophenyl)cyclobutanol (1.0 eq) and tert-butyl carbamate (1.5 eq) in acetic acid.

  • Cool the mixture to 0 °C and add concentrated sulfuric acid dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Synthesis via a Primary Amine Intermediate

This alternative pathway involves the synthesis of 1-(4-bromophenyl)cyclobutan-1-amine, followed by its protection with a tert-butoxycarbonyl (Boc) group.

Overall Reaction Scheme for Route 2:

cluster_0 Step 1: Synthesis of 1-(4-bromophenyl)cyclobutan-1-amine cluster_1 Step 2: Boc-Protection 1-(4-bromophenyl)cyclobutanecarbonitrile 1-(4-bromophenyl)cyclobutanecarbonitrile 1-(4-bromophenyl)cyclobutan-1-amine 1-(4-bromophenyl)cyclobutan-1-amine 1-(4-bromophenyl)cyclobutanecarbonitrile->1-(4-bromophenyl)cyclobutan-1-amine Reduction Reducing Agent LiAlH4 or Catalytic Hydrogenation 1-(4-bromophenyl)cyclobutan-1-amine_2 1-(4-bromophenyl)cyclobutan-1-amine This compound This compound 1-(4-bromophenyl)cyclobutan-1-amine_2->this compound Base (e.g., Et3N) Boc Anhydride Di-tert-butyl dicarbonate (Boc Anhydride)

Caption: Synthetic Pathway for Route 2.

Experimental Protocol for Step 1: Synthesis of 1-(4-bromophenyl)cyclobutan-1-amine

The primary amine intermediate can be synthesized by the reduction of the corresponding nitrile.

  • Using Lithium Aluminum Hydride (LiAlH₄):

    • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF, add a solution of 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.[3]

    • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield 1-(4-bromophenyl)cyclobutan-1-amine.

  • Using Catalytic Hydrogenation:

    • Dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in methanol containing ammonia.

    • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.[4][5]

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the desired amine.

Quantitative Data for 1-(4-bromophenyl)cyclobutan-1-amine:

ParameterValueReference
Molecular FormulaC₁₀H₁₂BrN[6]
Molecular Weight226.11 g/mol [6]
Purity85.0-99.8%[6]

Experimental Protocol for Step 2: Boc-Protection of 1-(4-bromophenyl)cyclobutan-1-amine

The final step involves the protection of the primary amine with a Boc group.[7][8][9][10]

  • Dissolve 1-(4-bromophenyl)cyclobutan-1-amine (1.0 eq) in a mixture of THF and water.

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product.

ParameterValueReference
Product Name This compound
CAS Number1032350-06-3[11]
Molecular FormulaC₁₅H₂₀BrNO₂[11]
Molecular Weight326.23 g/mol [11]
Purity≥95%[11]

Experimental Workflow Visualization

The general experimental workflow for the synthesis and purification of the target compound is depicted below.

start Start reaction_setup Reaction Setup (Reactants & Solvent) start->reaction_setup reaction Reaction (Stirring, Heating/Cooling) reaction_setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying of Organic Phase (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: General Experimental Workflow.

Conclusion

This technical guide has detailed two reliable synthetic routes for the preparation of this compound. Both pathways utilize commercially available starting materials and employ standard organic chemistry transformations. The choice of route may depend on the availability of specific reagents and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is a synthetic organic compound featuring a carbamate functional group attached to a cyclobutane ring, which is substituted with a 4-bromophenyl group. This molecule holds potential interest for researchers in medicinal chemistry and drug discovery due to the presence of the pharmacophoric N-Boc (tert-butoxycarbonyl) protecting group and the versatile 4-bromophenyl moiety, which can be utilized for further chemical modifications. The cyclobutane scaffold provides a rigid, three-dimensional structure that can be valuable in designing molecules with specific conformational properties to interact with biological targets.[1] This guide provides a summary of the available chemical and physical properties of this compound.

Chemical Properties and Data

A comprehensive search for experimentally determined physical properties of this compound reveals a notable lack of published data. While computational predictions are available, empirical data for properties such as melting point, boiling point, and solubility are not readily found in the scientific literature or chemical supplier databases.

Table 1: General and Computational Chemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₀BrNO₂[1]
Molecular Weight 326.23 g/mol [2]
CAS Number 1032350-06-3[1]
Topological Polar Surface Area (TPSA) 38.33 Ų[2]
Predicted LogP 4.353[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Structure:

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general approach can be inferred from standard organic synthesis techniques for the N-Boc protection of amines. The synthesis would likely proceed via the reaction of 1-(4-bromophenyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Workflow (Hypothetical)

The synthesis can be logically divided into two main stages: the formation of the precursor amine and its subsequent protection.

G cluster_0 Stage 1: Synthesis of Precursor Amine cluster_1 Stage 2: N-Boc Protection Start Starting Materials (e.g., 4-bromobenzonitrile and cyclobutanone) Reaction1 Reaction to form 1-(4-bromophenyl)cyclobutan-1-ol Start->Reaction1 Grignard or similar reaction Reaction2 Conversion to 1-(4-bromophenyl)cyclobutanamine Reaction1->Reaction2 e.g., Ritter reaction or reductive amination Amine 1-(4-bromophenyl)cyclobutanamine Reaction2->Amine Purification Protection Reaction with Boc₂O in the presence of a base Amine->Protection Product This compound Protection->Product

Caption: Hypothetical synthetic workflow for this compound.

Materials and Reagents (Proposed)
  • 1-(4-bromophenyl)cyclobutanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Reagents for workup and purification (e.g., water, brine, drying agent like sodium sulfate, and solvents for chromatography)

General Procedure for N-Boc Protection (Illustrative)
  • Dissolve 1-(4-bromophenyl)cyclobutanamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture, typically at 0 °C or room temperature.

  • Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Perform an aqueous workup to remove the base and other water-soluble impurities. This typically involves washing the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no published information available in the scientific literature regarding the specific biological activity of this compound or its involvement in any signaling pathways.

The cyclobutane moiety is increasingly being incorporated into drug candidates to introduce conformational rigidity and improve metabolic stability.[3][4] Compounds containing a cyclobutane ring have shown a range of biological activities, including antimicrobial, antibacterial, and antitumor effects.[5][6][7] The 4-bromophenyl group is a common feature in medicinal chemistry, often serving as a handle for further synthetic modifications or as a key interaction motif with biological targets. The N-Boc protecting group is widely used in the synthesis of peptides and other pharmaceuticals.

Given the structural features of this compound, it could potentially serve as an intermediate in the synthesis of more complex molecules with therapeutic potential. However, without experimental data, any discussion of its biological role remains speculative.

Conclusion

This compound is a compound with interesting structural motifs for medicinal chemistry. However, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, detailed synthetic protocols, and biological activity. Further research is required to fully characterize this compound and to explore its potential applications in drug discovery and development. Researchers interested in this molecule are encouraged to perform the necessary experimental work to elucidate these unknown properties.

References

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate CAS number 1032350-06-3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1032350-06-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is a synthetic organic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. Its structure incorporates three key motifs: a tert-butoxycarbonyl (Boc) protecting group, a cyclobutane ring, and a 4-bromophenyl moiety. Each of these components imparts specific properties that are highly valuable in the design of novel therapeutic agents.

The carbamate group is a prevalent feature in many approved drugs, often serving as a stable and isosteric replacement for a peptide bond, enhancing metabolic stability and cell permeability.[1] The cyclobutane scaffold provides a rigid, three-dimensional framework that can enforce specific conformations, crucial for optimizing interactions with biological targets.[2] Furthermore, the 4-bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, and can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. The steric hindrance provided by the tert-butyl group can also influence the compound's solubility and stability.[3] This technical guide provides an in-depth overview of the properties, potential synthesis, and applications of this compound.

Chemical and Physical Properties

A summary of the known and calculated properties of this compound is presented in the table below. It is important to note that experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.

PropertyValueSource
CAS Number 1032350-06-3[4][5]
Molecular Formula C₁₅H₂₀BrNO₂[4][5]
Molecular Weight 326.23 g/mol [5]
IUPAC Name tert-butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate
SMILES CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br[4]
InChI Key DVTBDRZBNXFPLU-UHFFFAOYSA-N[4]
Purity Typically ≥95% (as supplied by vendors)[5]
Topological Polar Surface Area (TPSA) 38.3 Ų[5]
logP (calculated) 4.353[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 2[5]

Synthesis and Experimental Protocols

While specific experimental details for the synthesis of this compound are not extensively published, a plausible and commonly employed method involves the N-protection of the corresponding primary amine, 1-(4-bromophenyl)cyclobutan-1-amine, using di-tert-butyl dicarbonate (Boc₂O).

Proposed Synthetic Pathway

The logical synthetic route to the target compound is the Boc-protection of 1-(4-bromophenyl)cyclobutan-1-amine. This precursor amine is a known compound and can be synthesized through various organic chemistry methods.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_product Product Precursor 1-(4-bromophenyl)cyclobutan-1-amine Reaction Boc Protection Precursor->Reaction Amine Substrate Reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) Reagents->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product This compound Reaction->Product Yields

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the Boc protection of primary amines.

Materials:

  • 1-(4-bromophenyl)cyclobutan-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)cyclobutan-1-amine (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. The reaction is typically exothermic, and the temperature may be controlled with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not yet reported in the public domain, its structural features suggest several promising applications in drug development.

  • Scaffold for Library Synthesis: The 4-bromophenyl group serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs with diverse substituents. This is a common strategy in hit-to-lead optimization.

LogicalRelationships Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Library Diverse Library of Functionalized Analogs Coupling->Library Amine Free Primary Amine Deprotection->Amine Amide Amide Coupling Amine->Amide AmideLibrary Amide Library Amide->AmideLibrary

Caption: Potential synthetic diversification pathways.

  • Fragment-Based Drug Design: The compound itself can be considered a valuable fragment for screening against various biological targets. The rigid cyclobutane core presents the bromophenyl group in a well-defined spatial orientation.

  • CNS-Targeting Agents: The lipophilicity imparted by the Boc group and the overall structure may be favorable for crossing the blood-brain barrier. Arylcyclobutylamines are explored as intermediates for novel therapeutic agents.[2]

  • Proteolysis Targeting Chimeras (PROTACs): The Boc-protected amine can be deprotected to reveal a primary amine, which is a common attachment point for linkers in the development of PROTACs.

Conclusion

This compound is a promising building block for medicinal chemistry. Its combination of a protected amine, a rigid cyclobutane scaffold, and a modifiable aromatic ring makes it an attractive starting point for the synthesis of compound libraries targeting a wide range of diseases. While detailed experimental and biological data are currently limited in the public domain, the established chemistry of its constituent functional groups provides a solid foundation for its use in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

Structure Elucidation of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate. Due to the limited availability of published experimental data for this specific compound, this guide leverages spectroscopic data from structurally analogous molecules to predict the characteristic spectral features. It outlines generalized experimental protocols for the synthesis and characterization of N-Boc protected 1-arylcyclobutylamines. This document is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and characterization of this and related compounds, offering a foundational understanding of its structural properties.

Introduction

This compound, with the CAS number 1032350-06-3, is a synthetic organic compound featuring a core structure of a cyclobutane ring attached to a 4-bromophenyl group and a tert-butoxycarbonyl (Boc) protected amine. This structural motif is of interest in medicinal chemistry and drug discovery as the 1-arylcyclobutanamine core is a valuable pharmacophore. The Boc protecting group is a common feature in organic synthesis, facilitating multi-step synthetic routes. Accurate structure elucidation is paramount for confirming the identity and purity of this compound in any research or development endeavor.

This guide will detail the predicted spectroscopic characteristics of the title compound and provide generalized experimental procedures for its synthesis and analysis.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic, cyclobutyl, and tert-butyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.50Doublet2HAr-H (ortho to Br)
~ 7.35Doublet2HAr-H (meta to Br)
~ 5.0 (broad)Singlet1HN-H
~ 2.5 - 2.7Multiplet2HCyclobutyl-H (α to phenyl)
~ 2.1 - 2.3Multiplet2HCyclobutyl-H (α to phenyl)
~ 1.8 - 2.0Multiplet2HCyclobutyl-H (β to phenyl)
1.45Singlet9Htert-Butyl-H
Predicted ¹³C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~ 155C=O (carbamate)
~ 145Ar-C (ipso to cyclobutyl)
~ 132Ar-C (ortho to Br)
~ 129Ar-C (meta to Br)
~ 121Ar-C (ipso to Br)
~ 80O-C(CH₃)₃
~ 60C-N (cyclobutyl)
~ 34Cyclobutyl-CH₂
~ 16Cyclobutyl-CH₂
28.5C(CH₃)₃
Predicted Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
325/327[M]⁺ (Molecular ion, bromine isotope pattern)
269/271[M - C₄H₈]⁺ (Loss of isobutylene)
225/227[M - Boc]⁺
184/186[C₇H₅Br]⁺
57[C₄H₉]⁺ (tert-Butyl cation)
Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy helps identify the functional groups present in the molecule.

Table 4: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3350N-H StretchAmine (carbamate)
~ 2970C-H StretchAlkane (tert-butyl, cyclobutyl)
~ 1700C=O StretchCarbonyl (carbamate)
~ 1590C=C StretchAromatic ring
~ 1160C-O StretchEster (carbamate)
~ 1010C-Br StretchAryl bromide

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of 1-(4-bromophenyl)cyclobutanamine

A common route to the target compound involves the synthesis of the precursor amine, 1-(4-bromophenyl)cyclobutanamine.

  • Reaction: 4-bromobenzonitrile reacts with cyclopropylmagnesium bromide followed by a rearrangement, or a multi-step synthesis starting from 4-bromophenylacetic acid.

  • Reagents: 4-bromobenzonitrile, cyclopropylmagnesium bromide, or 4-bromophenylacetic acid and subsequent reagents for cyclization and amination.

  • Procedure: A detailed, step-by-step procedure would need to be developed based on established methods for analogous compounds. This would involve careful control of reaction temperature, stoichiometry, and purification steps (e.g., column chromatography).

Boc Protection of 1-(4-bromophenyl)cyclobutanamine

The synthesized amine is then protected with a tert-butoxycarbonyl (Boc) group.

  • Reaction: The primary amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Reagents: 1-(4-bromophenyl)cyclobutanamine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 1-(4-bromophenyl)cyclobutanamine in the chosen solvent.

    • Add the base, followed by the dropwise addition of Boc₂O.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove the base and unreacted reagents.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to determine chemical shifts, multiplicities, and integration.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., EI or ESI).

    • Acquire the mass spectrum and analyze the molecular ion and fragmentation pattern.

  • Infrared Spectroscopy:

    • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of the target compound.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Precursor Amine Boc_Protection Boc Protection Synthesis->Boc_Protection Purification Purification Boc_Protection->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Analysis of Spectral Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structure elucidation of this compound.

Proposed Signaling Pathway for Synthesis

The synthesis can be visualized as a two-step process.

synthesis_pathway Start 4-Bromobenzonitrile or derivative Intermediate 1-(4-bromophenyl)cyclobutanamine Start->Intermediate Cyclization & Amination Product tert-Butyl (1-(4-bromophenyl) cyclobutyl)carbamate Intermediate->Product Boc₂O, Base

Caption: Simplified synthetic pathway to the target compound.

Conclusion

This technical guide provides a framework for the structure elucidation of this compound. While based on predicted data due to the absence of comprehensive published experimental results, the information presented offers valuable guidance for the synthesis, purification, and characterization of this compound. Researchers are encouraged to use the provided methodologies as a starting point and to perform thorough spectroscopic analysis to confirm the structure of their synthesized material.

An In-depth Technical Guide to tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate, a synthetic intermediate of significant interest in medicinal chemistry and drug development. The document details its chemical identity, including its IUPAC name, and presents a detailed, adaptable protocol for its synthesis via Boc protection of the corresponding primary amine. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide discusses the known roles of its structural analogs, particularly in the context of central nervous system (CNS) disorders. The guide also outlines general experimental workflows for the synthesis and purification of such compounds and provides a logical framework for its potential applications in drug discovery based on the properties of related molecules.

Chemical Identity and Properties

tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a 1-(4-bromophenyl)cyclobutanamine core.

IUPAC Name: tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate

Alternative IUPAC Name: Carbamic acid, N-[1-(4-bromophenyl)cyclobutyl]-, 1,1-dimethylethyl ester[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1032350-06-3Vendor Data
Molecular Formula C₁₅H₂₀BrNO₂[1]
Molecular Weight 326.23 g/mol [1]
Appearance White to off-white solid (predicted)General Knowledge
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.General Knowledge

Synthesis

The primary synthetic route to tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate involves the protection of the primary amine of 1-(4-bromophenyl)cyclobutanamine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of amine functionalities.[2][3][4][5][6]

General Experimental Protocol for Boc Protection

This protocol is a generalized procedure adapted from standard methods for the N-Boc protection of primary amines.[2][3][4]

Materials:

  • 1-(4-bromophenyl)cyclobutanamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)[3]

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 - 3.0 equiv)[3]

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF/water)[2][3]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)cyclobutanamine (1.0 equiv) and the chosen base (e.g., triethylamine, 3.0 equiv) in the selected solvent (e.g., a 2:1 v/v mixture of THF and water). Stir the mixture at room temperature for 5 minutes until all solids are dissolved.[3]

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.[3]

  • Reaction: Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

  • Workup: Once the reaction is complete, remove the organic solvent (if applicable) under reduced pressure using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate.

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate Reactants 1-(4-bromophenyl)cyclobutanamine + Boc₂O + Base Reaction Boc Protection (Solvent, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate Purification->Product

Caption: General experimental workflow for the synthesis of the target compound.

Applications in Drug Development

The introduction of a cyclobutyl ring can enhance metabolic stability and provide a three-dimensional structure that may improve binding affinity and selectivity for specific biological targets.[1] The 4-bromophenyl group offers a site for further functionalization, for example, through cross-coupling reactions, to explore the chemical space around this scaffold.

Potential Therapeutic Areas

Based on the activity of structurally related compounds, derivatives of tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate could be investigated for their potential in treating a range of CNS disorders, including but not limited to:

  • Neurodegenerative diseases

  • Psychiatric disorders

  • Neuropathic pain

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds derived from tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate, a variety of in vitro and in vivo assays can be employed.

In Vitro Assays for CNS Drug Discovery

Table 2: Common In Vitro Assays for CNS Targets

Assay TypeDescriptionKey Parameters Measured
Receptor Binding Assays Measures the affinity of a compound for a specific receptor target (e.g., serotonin or dopamine receptors).Ki (inhibition constant), IC₅₀ (half maximal inhibitory concentration)
Enzyme Inhibition Assays Determines the ability of a compound to inhibit the activity of a specific enzyme implicated in a CNS disorder.IC₅₀
Cell-Based Functional Assays Evaluates the effect of a compound on cellular responses mediated by a specific target (e.g., calcium imaging, cAMP assays).EC₅₀ (half maximal effective concentration), Emax (maximum effect)
Neuronal Viability Assays Assesses the neuroprotective or neurotoxic effects of a compound on cultured neurons.Cell viability, apoptosis markers
Blood-Brain Barrier (BBB) Permeability Assays In vitro models (e.g., PAMPA, Caco-2, MDCK-MDR1) to predict the ability of a compound to cross the BBB.Permeability coefficient (Pe), Efflux ratio

Logical Workflow for Compound Evaluation

EvaluationWorkflow cluster_evaluation Biological Evaluation Workflow Start Synthesized Compound PrimaryScreening Primary In Vitro Screening (e.g., Receptor Binding) Start->PrimaryScreening HitValidation Hit Validation (Functional Assays) PrimaryScreening->HitValidation Active Compounds LeadOptimization Lead Optimization (SAR Studies) HitValidation->LeadOptimization InVivo In Vivo Studies (Animal Models of CNS Disorders) LeadOptimization->InVivo

Caption: A logical workflow for the biological evaluation of new chemical entities.

Conclusion

tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate is a valuable synthetic intermediate with significant potential in the field of drug discovery, particularly for CNS-related therapeutic areas. This guide has provided its definitive IUPAC name, a detailed synthetic protocol, and a discussion of its potential applications based on its structural features. While direct biological data is scarce, the information presented herein offers a solid foundation for researchers and scientists to synthesize and explore the therapeutic potential of novel compounds derived from this versatile scaffold. Further investigation into the biological activities of its derivatives is warranted to fully elucidate their pharmacological profile and potential as future drug candidates.

References

Retrosynthetic Analysis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a molecule of interest in medicinal chemistry and drug development. The analysis delineates a practical synthetic pathway, breaking down the target molecule into readily available starting materials. This document furnishes detailed experimental protocols for the key synthetic transformations, supported by quantitative data to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate the retrosynthetic strategy and key reaction workflows, adhering to stringent visualization standards for clarity and precision.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound commences by disconnecting the carbamate functionality, a common protecting group for amines. This leads to the key intermediate, 1-(4-bromophenyl)cyclobutan-1-amine. Further disconnection of the amine group reveals 1-(4-bromophenyl)cyclobutanecarbonitrile as a crucial precursor. The cyclobutane ring can be retrosynthetically cleaved to identify 4-bromophenylacetonitrile and a three-carbon electrophile, such as 1,3-dibromopropane, as the primary starting materials.

Retrosynthesis target This compound intermediate1 1-(4-bromophenyl)cyclobutan-1-amine target->intermediate1 C-N Disconnection (Carbamate) intermediate2 1-(4-bromophenyl)cyclobutanecarbonitrile intermediate1->intermediate2 Functional Group Interconversion (Amine <- Nitrile) start1 4-Bromophenylacetonitrile intermediate2->start1 C-C Disconnection (Cyclobutylation) start2 1,3-Dibromopropane intermediate2->start2 C-C Disconnection (Cyclobutylation)

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway

The forward synthesis involves a three-step sequence starting from commercially available materials:

  • Cyclobutylation: Alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions to construct the cyclobutane ring and yield 1-(4-bromophenyl)cyclobutanecarbonitrile.

  • Nitrile Reduction: Conversion of the nitrile group in 1-(4-bromophenyl)cyclobutanecarbonitrile to a primary amine, 1-(4-bromophenyl)cyclobutan-1-amine, via reduction.

  • Boc Protection: Protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc anhydride) to afford the final product, this compound.

SynthesisWorkflow cluster_step1 Step 1: Cyclobutylation cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Boc Protection start_materials 4-Bromophenylacetonitrile + 1,3-Dibromopropane reaction1 Phase-Transfer Catalysis start_materials->reaction1 intermediate_nitrile 1-(4-Bromophenyl)cyclobutanecarbonitrile reaction1->intermediate_nitrile reaction2 Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) intermediate_nitrile->reaction2 intermediate_amine 1-(4-Bromophenyl)cyclobutan-1-amine reaction2->intermediate_amine reaction3 Protection intermediate_amine->reaction3 reagent_boc Di-tert-butyl dicarbonate (Boc)2O reagent_boc->reaction3 final_product This compound reaction3->final_product

Caption: Forward synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

This procedure details the formation of the cyclobutane ring via phase-transfer catalyzed alkylation.

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Bromophenylacetonitrile196.0410.01.96 g
1,3-Dibromopropane201.8612.01.45 mL
Tetrabutylammonium bromide (TBAB)322.371.0322 mg
Sodium hydroxide (50% aq. soln.)40.001008.0 g in 8.0 mL
Toluene92.14-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (1.96 g, 10.0 mmol), 1,3-dibromopropane (1.45 mL, 12.0 mmol), tetrabutylammonium bromide (322 mg, 1.0 mmol), and toluene (20 mL).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (8.0 g in 8.0 mL of water) dropwise over 15 minutes.

  • Heat the reaction mixture to 70°C and maintain vigorous stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 9:1).

  • After completion, cool the reaction mixture to room temperature and add 20 mL of water.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 95:5) to afford 1-(4-bromophenyl)cyclobutanecarbonitrile as a colorless oil.

Expected Yield: ~75-85%

Step 2: Synthesis of 1-(4-Bromophenyl)cyclobutan-1-amine

This protocol describes the reduction of the nitrile to the primary amine using lithium aluminum hydride (LiAlH₄).

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-(4-Bromophenyl)cyclobutanecarbonitrile236.115.01.18 g
Lithium aluminum hydride (LiAlH₄)37.9510.0380 mg
Anhydrous tetrahydrofuran (THF)72.11-30 mL
Water18.02-As needed
15% Aqueous sodium hydroxide40.00-As needed

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (380 mg, 10.0 mmol) and anhydrous THF (15 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (1.18 g, 5.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential dropwise addition of water (0.4 mL), 15% aqueous sodium hydroxide (0.4 mL), and water (1.2 mL).

  • Stir the resulting white suspension at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF (3 x 10 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield 1-(4-bromophenyl)cyclobutan-1-amine as a pale yellow oil, which can be used in the next step without further purification.

Expected Yield: ~90-95%

Step 3: Synthesis of this compound

This final step involves the protection of the primary amine with a Boc group.[1]

Table 3: Reagents and Materials for Step 3

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-(4-Bromophenyl)cyclobutan-1-amine240.134.51.08 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.255.01.09 g
Triethylamine (Et₃N)101.196.750.94 mL
Dichloromethane (DCM)84.93-20 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutan-1-amine (1.08 g, 4.5 mmol) and triethylamine (0.94 mL, 6.75 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.09 g, 5.0 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 4:1).

  • Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexane or by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 9:1) to afford this compound as a white solid.[1]

Expected Yield: ~85-95%

Quantitative Data Summary

Table 4: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Cyclobutylation1,3-Dibromopropane, NaOH, TBABToluene70675-85
2Nitrile ReductionLiAlH₄THFReflux490-95
3Boc Protection(Boc)₂O, Et₃NDCM0 to RT1285-95

Conclusion

This technical guide outlines a robust and efficient three-step synthesis for this compound. The retrosynthetic analysis provides a clear and logical approach to the synthesis, starting from readily available precursors. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the successful and reproducible synthesis of this compound for research and development purposes in the pharmaceutical and chemical industries. The use of phase-transfer catalysis in the key cyclobutylation step offers a practical and scalable method for the construction of the cyclobutane ring system.

References

physical and chemical properties of N-Boc protected bromophenylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical and Chemical Properties, Synthesis, and Characterization of N-Boc Protected Bromophenylcyclobutane Isomers for Application in Drug Discovery and Development.

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Boc protected bromophenylcyclobutane, a versatile building block in medicinal chemistry. The strategic incorporation of a bromophenylcyclobutane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality during synthetic manipulations and can be readily removed under mild acidic conditions. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to facilitate the use of these compounds in synthetic workflows.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-Boc Protected Bromophenylcyclobutane Isomers

Propertytert-Butyl [1-(2-bromophenyl)cyclobutyl]carbamatetert-Butyl [1-(3-bromophenyl)cyclobutyl]carbamatetert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate
Molecular Formula C₁₅H₂₀BrNO₂C₁₅H₂₀BrNO₂C₁₅H₂₀BrNO₂[1][2]
Molecular Weight 326.23 g/mol 326.23 g/mol 326.23 g/mol [1][2]
CAS Number Not readily available1245647-81-71032350-06-3[1][2]
Appearance Predicted: Solid or oilPredicted: Solid or oilSolid[3]
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Predicted to be soluble in organic solvents.[3]Predicted to be soluble in organic solvents.
Topological Polar Surface Area (TPSA) 38.33 Ų38.33 Ų38.33 Ų[1]
logP (Predicted) 4.354.354.35[1]

Chemical Reactivity and Stability

The N-Boc protecting group is known for its stability under a wide range of non-acidic conditions.[4] It is generally resistant to bases, nucleophiles, and catalytic hydrogenation.[4] Deprotection is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.

The bromophenyl moiety offers a versatile handle for further synthetic transformations. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This makes N-Boc protected bromophenylcyclobutane a valuable intermediate for the synthesis of complex molecules and compound libraries for drug discovery.

Experimental Protocols

Synthesis of N-Boc Protected Bromophenylcyclobutane

A general and robust method for the N-Boc protection of the precursor amine, 1-(bromophenyl)cyclobutanamine, involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • 1-(bromophenyl)cyclobutanamine (ortho-, meta-, or para-isomer)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Dissolve 1-(bromophenyl)cyclobutanamine (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected bromophenylcyclobutane.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclobutane protons, and a prominent singlet for the nine protons of the tert-butyl group of the Boc protector, typically in the range of 1.4-1.5 ppm.[5] The chemical shifts and splitting patterns of the aromatic protons will vary depending on the position of the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the cyclobutane carbons, and the characteristic carbons of the Boc group (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm).[5]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1720 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Logical Workflow for Synthesis and Further Functionalization

The following diagram illustrates a typical workflow for the synthesis of N-Boc protected bromophenylcyclobutane and its subsequent use in the synthesis of more complex molecules.

G cluster_synthesis Synthesis of N-Boc Protected Bromophenylcyclobutane cluster_functionalization Further Functionalization amine 1-(Bromophenyl)cyclobutanamine reaction N-Boc Protection amine->reaction boc2o Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Et₃N) boc2o->reaction product N-Boc Protected Bromophenylcyclobutane reaction->product coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) product->coupling deprotection N-Boc Deprotection (Acidic Conditions) coupling->deprotection final_product Functionalized Cyclobutylamine Derivative deprotection->final_product

Caption: Synthetic workflow for N-Boc protected bromophenylcyclobutane.

Signaling Pathways and Drug Development Applications

While specific signaling pathways directly modulated by N-Boc protected bromophenylcyclobutane itself are not documented, as it is primarily a synthetic intermediate, the bromophenylcyclobutylamine core is of significant interest in drug discovery. The cyclobutane ring acts as a rigid scaffold that can orient substituents in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. The bromine atom serves as a key functional handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

The workflow for utilizing this building block in a drug discovery program is outlined below.

G start N-Boc Protected Bromophenylcyclobutane library Compound Library Synthesis (via Cross-Coupling) start->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: Drug discovery workflow utilizing the target compound.

References

An In-depth Technical Guide on the Solubility of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of the compound's physicochemical properties, discusses the theoretical aspects governing its solubility in organic solvents, and presents a generalized experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers working with this molecule and similar chemical entities, enabling them to design and execute appropriate experimental workflows.

Introduction

This compound is an organic compound featuring a carbamate functional group, a cyclobutyl ring, and a bromophenyl substituent.[1] The presence of the bromine atom on the phenyl ring and the three-dimensional structure imparted by the cyclobutyl moiety make it a potential candidate for various applications in pharmaceutical and agrochemical research.[1] The tert-butyl group provides steric hindrance, which can influence the compound's stability and solubility.[1] A thorough understanding of a compound's solubility is paramount in drug discovery and development, as it impacts formulation, bioavailability, and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₅H₂₀BrNO₂[2]
Molecular Weight 326.23 g/mol [2]
CAS Number 1032350-06-3[2]
Topological Polar Surface Area (TPSA) 38.33 Ų[2]
Predicted LogP 4.353[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Note: The LogP value is a computational prediction and suggests that the compound is hydrophobic in nature.

Solubility in Organic Solvents: A Theoretical Perspective

The molecule possesses both nonpolar (bromophenyl, cyclobutyl, and tert-butyl groups) and polar (carbamate group) features. The large nonpolar surface area, as indicated by the high predicted LogP value, suggests good solubility in nonpolar and moderately polar organic solvents. The carbamate group can engage in hydrogen bonding, which may enhance solubility in protic solvents.

Expected Solubility Trends:

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene), which can effectively solvate the large nonpolar regions of the molecule.

  • Moderate Solubility: Expected in polar aprotic solvents like ethyl acetate and acetone. While these solvents have a dipole moment, their interaction with the nonpolar parts of the molecule might be less favorable than with less polar solvents.

  • Low Solubility: Expected in highly polar protic solvents such as methanol and ethanol, and especially in water. The large hydrophobic structure will likely dominate its interaction with these solvents. Solubility in alkanes like hexane might also be limited due to the presence of the polar carbamate group.

Experimental Protocol for Solubility Determination

The following is a generalized experimental workflow for determining the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

Solubility_Determination_Workflow Figure 1: Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solutions B Add excess solid to a known volume of solvent in a vial. A->B C 2. Equilibration A->C D Incubate at a constant temperature with agitation for 24-48 hours. C->D E 3. Phase Separation C->E F Centrifuge to pellet undissolved solid. E->F G 4. Sample Preparation E->G H Filter supernatant through a 0.22 µm syringe filter. G->H I 5. Quantification G->I J Analyze the clear filtrate by a validated analytical method (e.g., HPLC). I->J K 6. Data Analysis I->K L Calculate solubility from the concentration of the saturated solution. K->L

Caption: A generalized workflow for determining the solubility of a compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a series of dilutions of the filtered solution. Analyze these solutions using a pre-validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: The concentration of the saturated solution, as determined from the analysis, represents the solubility of the compound in that particular solvent at the specified temperature. The results are typically expressed in units of mg/mL or mol/L.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a foundational understanding for researchers. Based on its chemical structure, the compound is predicted to be soluble in a range of nonpolar and moderately polar organic solvents. The provided experimental protocol offers a robust methodology for researchers to determine the precise solubility in solvents relevant to their specific applications. This information is critical for advancing the use of this and similar molecules in drug discovery and development pipelines.

References

Navigating the Stability and Storage of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle.

While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds, particularly those containing the N-tert-butoxycarbonyl (N-Boc) protecting group and carbamate functionalities, alongside established principles of chemical stability and regulatory guidelines.

Core Stability Profile

The stability of this compound is largely dictated by the N-Boc protecting group, which is known for its robustness under certain conditions and lability in others. Generally, N-Boc protected amines are stable against heat, bases, and oxidation. However, they are susceptible to cleavage under acidic conditions.[1]

The carbamate linkage itself can be prone to hydrolysis, especially under basic conditions.[2] Therefore, exposure to strong acids and bases should be avoided to prevent degradation.

Summary of Physicochemical and Stability Information

ParameterInformationSource
Chemical Name This compoundN/A
Molecular Formula C₁₅H₂₀BrNO₂N/A
Molecular Weight 326.23 g/mol N/A
General Stability Stable under recommended storage conditions.
Acid Stability The N-Boc group is labile to strong acids, leading to deprotection.[1][1]
Base Stability The N-Boc group is generally stable towards most bases.[1][3] However, the carbamate linkage can be susceptible to hydrolysis under basic conditions.[2][1][2][3]
Thermal Stability Generally stable at ambient temperatures. Thermal deprotection of the N-Boc group can occur at elevated temperatures, potentially above 85-90°C.[3][3]
Oxidative Stability The N-Boc group is generally stable against oxidation. However, the molecule should be protected from strong oxidizing agents.
Light Sensitivity Photostability data is not widely available. As a precautionary measure, the compound should be protected from light.N/A
Moisture Sensitivity Carbamates can be susceptible to hydrolysis. The compound should be protected from moisture.[4]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

  • Temperature: Store in a cool, dry place.[4] Some suppliers of similar compounds recommend refrigeration (2-8°C). For long-term storage, a temperature of <15°C in a dark place is advisable.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This is particularly important as some sources indicate that similar compounds can be air-sensitive.

  • Light: Protect from light to prevent potential photolytic degradation.

  • Moisture: Keep the container tightly closed to prevent moisture ingress, which could lead to hydrolysis.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

cluster_storage Optimal Storage Conditions cluster_compound cluster_stability Ensured Stability Temp Cool Temperature (<15°C) Compound tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate Temp->Compound Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Atmosphere->Compound Light Protection from Light Light->Compound Moisture Low Moisture (Tightly Sealed) Moisture->Compound Stability Chemical Integrity and Purity Compound->Stability Leads to

Figure 1. Logical relationship between optimal storage conditions and the stability of the compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for identifying potential impurities. Based on the chemistry of the N-Boc group and the carbamate functionality, the following degradation pathways are plausible:

  • Acid-Catalyzed Hydrolysis (Deprotection): In the presence of strong acids, the N-Boc group will be cleaved to yield the corresponding primary amine, tert-butanol, and carbon dioxide.[4]

  • Base-Catalyzed Hydrolysis: Strong basic conditions can promote the hydrolysis of the carbamate ester linkage, leading to the formation of the corresponding amine and other degradation products.[2]

  • Thermal Degradation: At elevated temperatures, thermolytic cleavage of the Boc group can occur.[3]

cluster_degradation Degradation Pathways cluster_products Degradation Products Compound tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate Acid Acid-Catalyzed Hydrolysis Compound->Acid Strong Acid Base Base-Catalyzed Hydrolysis Compound->Base Strong Base Thermal Thermal Degradation Compound->Thermal High Temperature Amine 1-(4-bromophenyl)cyclobutanamine Acid->Amine SideProducts tert-Butanol, CO2, etc. Acid->SideProducts Base->Amine Thermal->Amine

Figure 2. Potential degradation pathways for the target compound.

Experimental Protocols for Stability Assessment (Forced Degradation)

To experimentally determine the stability of this compound, a forced degradation study is recommended. The goal of such a study is to generate potential degradation products to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[2] The following protocols are based on general guidelines for carbamates and should be optimized for the specific compound.[2] A target degradation of 5-20% is generally considered appropriate for these studies.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[2]

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours), monitoring for degradation.

  • Cool the sample to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24-48 hours), monitoring for degradation.

  • Neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid before analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.[2]

  • Store the solution at room temperature, protected from light, for 48 hours.[2]

5. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified period.

  • Dissolve the sample in a suitable solvent for analysis.

6. Photolytic Degradation:

  • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analyze the samples against a dark control.

Analytical Method:

  • A stability-indicating HPLC method should be developed and validated to separate the parent compound from all significant degradation products.[2]

  • Detection can be performed using a UV detector at an appropriate wavelength.

  • Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.[4]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Photo Photolytic Degradation (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal Degradation (Solid, 80°C) Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants

References

Methodological & Application

Synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a valuable intermediate in the development of pharmaceutical compounds. The protocol outlines a robust three-step synthetic pathway, commencing with the preparation of 1-(4-bromophenyl)cyclobutanol, followed by its conversion to 1-(4-bromophenyl)cyclobutan-1-amine via a Ritter-type reaction, and culminating in the Boc-protection of the resulting amine.

Overview of the Synthetic Pathway

The synthesis is designed to be efficient and scalable, providing a clear route to the target molecule. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis cluster_2 Step 3: Boc Protection A 1-Bromo-4-iodobenzene D 1-(4-bromophenyl)cyclobutanol A->D B n-Butyllithium B->D C Cyclobutanone C->D G 1-(4-bromophenyl)cyclobutan-1-amine D->G 1. Ritter Reaction 2. Hydrolysis E Acetonitrile E->G F Strong Acid (e.g., H2SO4) F->G J This compound G->J H Di-tert-butyl dicarbonate (Boc2O) H->J I Base (e.g., Triethylamine) I->J

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields for Steps 2 and 3 are typical for these types of reactions and may vary depending on the specific reaction conditions and scale.

StepReactant(s)ProductMolar Mass ( g/mol )Typical Yield (%)
11-Bromo-4-iodobenzene, Cyclobutanone1-(4-bromophenyl)cyclobutanol227.10~65%[1]
21-(4-bromophenyl)cyclobutanol, Acetonitrile1-(4-bromophenyl)cyclobutan-1-amine226.1150-70% (estimated)
31-(4-bromophenyl)cyclobutan-1-amine, (Boc)₂OThis compound326.23>90% (estimated)

Experimental Protocols

Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol [1]

This procedure involves the formation of an organolithium reagent followed by its reaction with cyclobutanone.

Materials:

  • 1-Bromo-4-iodobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Cyclobutanone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Heptane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 20 minutes.

  • To the resulting solution, add cyclobutanone (1.05 eq) dropwise while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate/THF.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane to afford 1-(4-bromophenyl)cyclobutanol as a clear oil.

Step 2: Synthesis of 1-(4-bromophenyl)cyclobutan-1-amine (via Ritter Reaction)

This protocol describes the conversion of the tertiary alcohol to the corresponding amine through a nitrilium ion intermediate, followed by hydrolysis.[2][3]

Materials:

  • 1-(4-bromophenyl)cyclobutanol

  • Acetonitrile

  • Concentrated sulfuric acid

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanol (1.0 eq) in an excess of acetonitrile, which acts as both the solvent and the nitrile source.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise with vigorous stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Basify the aqueous solution to a pH > 10 by the slow addition of a sodium hydroxide solution, while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclobutan-1-amine. This intermediate can often be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the protection of the amine with a tert-butoxycarbonyl (Boc) group.[4][5]

Materials:

  • 1-(4-bromophenyl)cyclobutan-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (or another suitable base like N,N-diisopropylethylamine)

  • Dichloromethane (or another suitable aprotic solvent like THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(4-bromophenyl)cyclobutan-1-amine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be purified by recrystallization or silica gel column chromatography if necessary.

References

Application Note and Protocol for the Purification of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is an organic compound that holds interest in medicinal chemistry due to its unique structure, which includes a carbamate functional group, a cyclobutyl ring, and a bromophenyl substituent.[1] The presence of the bromine atom and the Boc-protecting group makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1] As with many organic syntheses, the crude product often contains impurities such as unreacted starting materials, by-products, or decomposition products. Column chromatography is a widely used and effective method for the purification of such moderately polar compounds.[2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of the Method

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For the purification of this compound, silica gel, a polar stationary phase, is employed. The mobile phase, a mixture of non-polar and polar solvents (typically hexane and ethyl acetate), is optimized to achieve differential elution of the target compound from the impurities. Less polar compounds travel through the column faster, while more polar compounds are retained longer on the silica gel.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound.

Materials and Equipment

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Glass chromatography column (e.g., 40-60 mm diameter, 400-600 mm length)

  • Solvent reservoir/delivery system

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

Procedure

  • Thin Layer Chromatography (TLC) Analysis of Crude Material:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate to find a solvent system where the desired product has an Rf value of approximately 0.3.[3] A good starting point is a 9:1 mixture of hexane:ethyl acetate.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[3]

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as dry loading.[2]

    • Carefully add the dry-loaded sample onto the top of the prepared column.[2]

  • Elution and Fraction Collection:

    • Begin elution with the initial, less polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution).[2] A suggested gradient is outlined in Table 1.

    • Collect fractions of a consistent volume (e.g., 15-20 mL) throughout the elution process.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.[2][3]

    • Spot every few fractions on a TLC plate and develop it in a solvent system that provides good separation.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.[2][3]

  • Isolation of the Purified Product:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[2][3]

    • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or melting point analysis.

Data Presentation

The following tables summarize the typical parameters and results for the column chromatography purification of this compound.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 400 mm
Crude Sample Load 2.5 g
Initial Eluent 95:5 (v/v) n-Hexane:Ethyl Acetate
Gradient Elution Stepwise gradient to 90:10 (v/v) n-Hexane:Ethyl Acetate
Flow Rate ~10 mL/min
Fraction Size 20 mL

Table 2: Purity and Yield Data

SampleWeight (g)Purity (by HPLC)Yield (%)
Crude Material 2.585%-
Purified Product 2.0>98%80%

Visualizations

Diagram 1: Experimental Workflow for Column Chromatography

G Workflow for Purification of this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis and Isolation TLC TLC Analysis of Crude Material Column_Prep Column Packing and Equilibration TLC->Column_Prep Sample_Loading Dry Loading of Sample Column_Prep->Sample_Loading Elution Elution with Hexane/EtOAc Gradient Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure Product Analysis (HPLC, NMR) Solvent_Removal->Final_Product G Key Parameters Influencing Separation center Separation Efficiency Solvent_System Solvent System Polarity Solvent_System->center Stationary_Phase Stationary Phase Activity Stationary_Phase->center Sample_Load Sample Load Sample_Load->center Flow_Rate Flow Rate Flow_Rate->center

References

Application Note and Protocol: Recrystallization of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this carbamate is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological and pharmacological studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound to achieve high purity. The procedure is based on established principles of crystallization and data from analogous compounds.

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure compound in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound forms highly ordered, pure crystals, while impurities remain in the mother liquor.

Data Presentation

The selection of an appropriate solvent is critical for a successful recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Based on the structure of this compound, which contains both nonpolar (bromophenyl, cyclobutyl) and moderately polar (carbamate) moieties, several solvent systems are proposed.

Solvent SystemExpected Recovery Yield (%)Expected Purity (%)Notes
Hexane80-90>98A good non-polar solvent for initial trials, effective for compounds with significant hydrocarbon character.
Ethanol/Water85-95>99The addition of water as an anti-solvent to an ethanol solution can significantly improve crystal formation and purity.
Ethyl Acetate/Hexane85-95>99This mixed solvent system offers a balance of polarity, often providing excellent selectivity for crystallization.

Experimental Protocols

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bars

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

  • Selected recrystallization solvent(s) (e.g., Hexane, Ethanol, Deionized Water, Ethyl Acetate)

Protocol 1: Single-Solvent Recrystallization (Using Hexane)

This protocol is suitable when a single solvent with a steep solubility curve for the compound is identified. Hexane is a good starting point for this compound based on the recrystallization of similar carbamates.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hexane to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of hexane (approximately 69 °C) while stirring. Add hexane portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be executed quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.

  • Analysis: Determine the melting point and purity of the recrystallized product. A sharp melting point indicates high purity.

Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)

This method is employed when a single solvent does not provide optimal results. A pair of miscible solvents is used, one in which the compound is soluble (the "good" solvent) and one in which it is sparingly soluble (the "bad" solvent or "anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot ethanol (the "good" solvent) with stirring.

  • Addition of Anti-solvent: While keeping the solution hot, add deionized water (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for 30-60 minutes to induce complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using an ice-cold ethanol/water mixture with the same composition as the final crystallization mixture for washing the crystals.

Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure Product dry_crystals->end_product

Caption: Workflow for the recrystallization of this compound.

Application Notes and Protocols: 1H and 13C NMR Data for tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents expected chemical shifts based on the analysis of structurally similar compounds and established NMR prediction principles. Standardized experimental protocols for sample preparation and NMR data acquisition are also detailed to ensure reproducibility and accuracy in spectral analysis.

Introduction

This compound is a carbamate-protected amine containing a bromophenyl and a cyclobutyl moiety. As a molecule of interest in medicinal chemistry and drug development, unambiguous structural confirmation and purity assessment are critical. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the structural elucidation of organic molecules. This document serves as a practical guide for researchers utilizing NMR to characterize this compound.

Chemical Structure

Compound Name: this compound CAS Number: 1032350-06-3 Molecular Formula: C₁₅H₂₀BrNO₂ Molecular Weight: 326.23 g/mol

Structure: Chemical structure of this compound

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related structures and established chemical shift libraries. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45d2HAr-H (ortho to Br)
~ 7.25d2HAr-H (meta to Br)
~ 5.0 (broad)s1HNH
~ 2.6 - 2.8m2HCyclobutyl-CH₂ (α to quat. C)
~ 2.2 - 2.4m2HCyclobutyl-CH₂ (α to quat. C)
~ 1.8 - 2.0m2HCyclobutyl-CH₂ (β to quat. C)
1.45s9H-C(CH₃ )₃
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 155C =O (Carbamate)
~ 145Ar-C (ipso to Cyclobutyl)
~ 132Ar-C H (ortho to Br)
~ 129Ar-C H (meta to Br)
~ 121Ar-C (ipso to Br)
~ 80-C (CH₃)₃
~ 60C -(Ar)(NHBoc) (quaternary)
~ 35Cyclobutyl-C H₂ (α to quat. C)
~ 18Cyclobutyl-C H₂ (β to quat. C)
~ 28-C(C H₃)₃

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used if solubility is an issue.

  • Sample Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq Acquire 1H NMR Spectrum instrument->h1_acq c13_acq Acquire 13C NMR Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase and Baseline Correction ft->phase ref Reference to TMS (0.00 ppm) phase->ref assign Assign Signals ref->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis.

structural_correlation cluster_structure This compound cluster_regions Expected 1H NMR Regions A Aromatic Protons (~7.2-7.5 ppm) R1 Aromatic Region A->R1 Correlates to B NH Proton (~5.0 ppm) R2 Downfield Region B->R2 Correlates to C Cyclobutyl Protons (~1.8-2.8 ppm) R3 Aliphatic Region C->R3 Correlates to D tert-Butyl Protons (1.45 ppm) R4 Upfield Aliphatic Region D->R4 Correlates to

Caption: Correlation of structural motifs to ¹H NMR regions.

Application Notes and Protocols for Mass Spectrometry Analysis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the mass spectrometry analysis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a compound of interest in pharmaceutical and agrochemical research.[1] The protocols outlined herein are designed to facilitate the structural elucidation and quantification of this molecule using modern mass spectrometry techniques. This guide includes predicted fragmentation patterns, experimental protocols for sample preparation and analysis, and data interpretation guidelines.

Introduction

This compound (C₁₅H₂₀BrNO₂) is an organic compound featuring a carbamate functional group, a cyclobutyl ring, and a bromophenyl substituent.[1] Its molecular weight is 326.23 g/mol .[2] The presence of a bromine atom makes it particularly amenable to mass spectrometric analysis due to the characteristic isotopic pattern of bromine. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in various matrices. This application note provides a comprehensive overview of the expected mass spectral features and a robust protocol for its analysis.

Predicted Mass Spectral Fragmentation

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for all bromine-containing fragments due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio).[3][4] This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any fragment retaining the bromine atom.

The fragmentation of the parent molecule is predicted to follow several key pathways based on the lability of the tert-butoxycarbonyl (Boc) protecting group and the structure of the cyclobutyl and bromophenyl moieties.

A proposed fragmentation pathway is illustrated below:

G M [M]+• m/z 326/328 F1 [M-C4H8]+• m/z 270/272 (Loss of isobutylene) M->F1 - C4H8 F2 [M-C4H9]+ m/z 269/271 (Loss of tert-butyl radical) M->F2 - •C4H9 F3 [M-Boc]+ m/z 225/227 (Loss of Boc group) M->F3 - C5H9O2 F6 [C4H9]+ m/z 57 (tert-butyl cation) M->F6 F4 [C8H7Br]+• m/z 182/184 (Bromophenylcyclobutene) F3->F4 - NHCO F5 [C6H4Br]+ m/z 155/157 (Bromophenyl) F4->F5 - C2H3

Caption: Predicted Fragmentation Pathway.

Key Fragmentation Pathways:
  • Loss of Isobutylene: A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment ion at m/z 270/272.[5]

  • Loss of tert-Butyl Radical: Cleavage of the tert-butyl group as a radical (57 Da) results in a fragment ion at m/z 269/271.[5] The corresponding tert-butyl cation at m/z 57 is also expected to be a prominent peak.

  • Loss of the Boc Group: The entire tert-butoxycarbonyl group can be lost (101 Da), yielding a fragment at m/z 225/227.[5]

  • Cyclobutyl Ring Fragmentation: The cyclobutyl ring can undergo fragmentation, for instance, through the loss of ethylene (28 Da), although this may be less prominent than the fragmentation of the Boc group.

  • Bromophenyl Group Fragmentation: The bromophenyl moiety is relatively stable, and its characteristic fragment ion is expected at m/z 155/157.

Predicted Quantitative Data
Fragment Ion DescriptionPredicted m/z (⁷⁹Br/⁸¹Br)Neutral Loss
Molecular Ion [M]⁺326/328-
[M - C₄H₈]⁺270/27256
[M - C₄H₉]⁺269/27157
[M - Boc]⁺225/227101
Bromophenylcyclobutene182/184144
Bromophenyl155/157171
tert-Butyl57269/271

Experimental Protocols

A robust and reproducible method for the analysis of this compound is crucial for accurate identification and quantification. The following protocols are recommended.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentrations (e.g., for a calibration curve).

  • Sample Matrix: For samples in complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic SPE protocol using a C18 cartridge is suggested:

    • Condition the cartridge with methanol followed by deionized water.

    • Load the sample solution.

    • Wash with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the analyte with methanol or acetonitrile.

  • Final Preparation: Filter the final sample solution through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

The use of a reversed-phase C18 column is recommended for good separation and peak shape.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized based on the specific system and sample.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of carbamates.[5][6]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Full scan for qualitative analysis and to identify the molecular ion and fragmentation pattern. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Mass Range: m/z 50-500 for full scan mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the different fragmentation pathways.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram:

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Standard/Sample Weighing B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D SPE (if necessary) C->D E Filtration D->E F Injection into LC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Fragmentation Pattern Analysis I->J K Quantification I->K

Caption: Experimental Workflow Diagram.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the successful mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and utilizing the optimized experimental conditions, researchers can confidently identify and quantify this compound in various research and development settings. The characteristic isotopic signature of bromine provides a powerful tool for unambiguous identification. These guidelines will aid in ensuring data quality and reproducibility in the analysis of this and structurally related molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate. This versatile building block, featuring a sterically demanding cyclobutyl moiety and a Boc-protected amine, can be functionalized through various palladium-catalyzed reactions to generate a diverse library of compounds for drug discovery and materials science. The protocols outlined herein are based on established methodologies for structurally similar aryl bromides and are intended to serve as a comprehensive guide for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance. Key to the success of these reactions is the catalytic cycle, which typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (in Suzuki and Sonogashira couplings) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst. For sterically hindered substrates such as this compound, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote efficient oxidative addition and reductive elimination steps.[1]

General Experimental Workflow

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Substrate, Coupling Partner, Base, Catalyst, and Ligand prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent degas Degas Mixture (e.g., Ar sparging) prep_solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Characterize Product (NMR, MS, etc.) Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Ar-Br transmetalation Transmetalation pd2_intermediate Ar-Pd(II)L₂(R) pd2_complex->pd2_intermediate [R-B(OH)₃]⁻ boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_complex pd2_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Ar-Br amine_coordination Amine Coordination & Deprotonation pd2_amido Ar-Pd(II)L₂(NR₂) pd2_complex->pd2_amido amine R₂NH + Base amine->pd2_complex pd2_amido->pd0 reductive_elimination Reductive Elimination product Ar-NR₂ reductive_elimination->product

References

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the Boc group from tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate to yield 1-(4-bromophenyl)cyclobutanamine, a valuable intermediate in the synthesis of various biologically active molecules.[3][4] The protocols outlined below utilize common acidic conditions, namely trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.

Chemical Reaction

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to afford the free amine.[2]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-protected amine in anhydrous solvent cool Cool to 0 °C (for TFA method) start->cool add_acid Add acid (TFA or HCl/Dioxane) cool->add_acid stir Stir at appropriate temperature add_acid->stir monitor Monitor reaction by TLC/LC-MS stir->monitor evaporate Concentrate under reduced pressure monitor->evaporate neutralize Neutralize (if necessary) evaporate->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry final_evap Final concentration dry->final_evap end Isolated Product final_evap->end Decision_Tree start Need to deprotect Boc group acid_sensitivity Is the substrate sensitive to strong acid? start->acid_sensitivity tfa_protocol Use TFA/DCM protocol (Fast and efficient) acid_sensitivity->tfa_protocol No hcl_protocol Use HCl/Dioxane protocol (Generally milder) acid_sensitivity->hcl_protocol Yes salt_preference Is the HCl salt of the product desired? tfa_protocol->salt_preference hcl_direct Use HCl/Dioxane protocol for direct precipitation salt_preference->hcl_direct Yes tfa_with_salt_formation Use TFA/DCM followed by treatment with HCl salt_preference->tfa_with_salt_formation No

References

Application Notes and Protocols: Synthesis of 1-(4-aminophenyl)cyclobutanamine from its Boc-protected Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-aminophenyl)cyclobutanamine via the deprotection of its tert-butyloxycarbonyl (Boc)-protected precursor, tert-butyl (4-(1-aminocyclobutyl)phenyl)carbamate. The removal of the Boc protecting group is a critical step in many synthetic routes for active pharmaceutical ingredients.[1][2] This process is typically accomplished under acidic conditions.[1][3][4] Herein, we detail two common and effective methods for this transformation: one utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another employing Hydrochloric Acid (HCl) in 1,4-dioxane. These protocols offer high yields and straightforward purification procedures.[1][5]

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2][6] The synthesis of 1-(4-aminophenyl)cyclobutanamine, a valuable building block in medicinal chemistry and drug development, often involves the deprotection of its Boc-protected intermediate as a key final step. The selection of the deprotection method can be critical to the overall success of the synthesis, impacting yield, purity, and scalability.

This application note provides a comparative summary of two standard acidic deprotection protocols and offers detailed step-by-step procedures suitable for laboratory execution.

Deprotection Strategies

The acid-catalyzed deprotection of a Boc-protected amine proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2][4][7] The choice of acid and solvent system can be tailored based on the substrate's sensitivity and the desired final salt form of the product.

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a very common and rapid method for Boc deprotection.[2][3] TFA is a strong acid that efficiently cleaves the Boc group, often at room temperature.[2][3] The reaction is typically clean, and the excess TFA and DCM can be readily removed under reduced pressure.[1][2]

  • Hydrochloric Acid (HCl) in 1,4-Dioxane: This method provides the hydrochloride salt of the amine directly, which can be advantageous for subsequent steps or for improving the product's stability and handling properties.[1][5] The reaction is generally clean and efficient.[1][5]

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of tert-butyl (4-(1-aminocyclobutyl)phenyl)carbamate.

ParameterMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Reagents Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 4 hours1 - 4 hours
Work-up Neutralization with base (e.g., NaHCO₃)Precipitation and filtration
Typical Yield >95%>95%
Product Form Free amine or TFA saltHydrochloride salt

Mandatory Visualization

Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup_tfa Work-up (TFA Method) cluster_workup_hcl Work-up (HCl Method) cluster_product Final Product start Dissolve Boc-protected precursor in appropriate solvent (DCM or Dioxane) add_acid Add acidic reagent (TFA or 4M HCl in Dioxane) start->add_acid stir Stir at room temperature for 1-4 hours add_acid->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor evaporate_tfa Concentrate under reduced pressure monitor->evaporate_tfa TFA Method precipitate_hcl Precipitate product as hydrochloride salt monitor->precipitate_hcl HCl Method dissolve_tfa Dissolve residue in organic solvent evaporate_tfa->dissolve_tfa wash_tfa Wash with saturated NaHCO₃ solution dissolve_tfa->wash_tfa dry_tfa Dry organic layer and evaporate wash_tfa->dry_tfa product 1-(4-aminophenyl)cyclobutanamine (as free base or salt) dry_tfa->product filter_hcl Collect solid by filtration precipitate_hcl->filter_hcl wash_hcl Wash with diethyl ether filter_hcl->wash_hcl dry_hcl Dry under vacuum wash_hcl->dry_hcl dry_hcl->product

Caption: Workflow for the synthesis of 1-(4-aminophenyl)cyclobutanamine.

Experimental Protocols

Safety Precautions: Both Trifluoroacetic Acid and concentrated Hydrochloric Acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • tert-butyl (4-(1-aminocyclobutyl)phenyl)carbamate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected precursor (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-50% v/v) to the stirred solution.[2]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1][2]

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the remaining acid.[1][2] Caution: CO₂ evolution may cause pressure build-up.

    • Wash the organic layer with brine.[1][2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[1][2]

  • Purification: If necessary, the crude product can be purified by column chromatography or crystallization.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • tert-butyl (4-(1-aminocyclobutyl)phenyl)carbamate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a stirred solution or suspension of the Boc-protected precursor (1 equivalent) in a minimal amount of a suitable solvent (or neat), add a 4M solution of HCl in 1,4-dioxane (5 equivalents).[1][8]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1] The product will often precipitate as the hydrochloride salt.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Isolation:

    • Upon completion, collect the precipitated solid by filtration.[1]

    • Wash the solid with diethyl ether to remove any non-polar impurities.[1][8]

    • Dry the solid under vacuum to obtain 1-(4-aminophenyl)cyclobutanamine dihydrochloride.

Conclusion

The deprotection of Boc-protected 1-(4-aminophenyl)cyclobutanamine can be effectively achieved using either TFA in DCM or HCl in 1,4-dioxane. The choice between these methods will depend on the desired final product form (free base vs. hydrochloride salt) and the compatibility of subsequent synthetic steps. Both protocols are robust, high-yielding, and scalable for applications in research and drug development.

References

Application Notes and Protocols for tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is a key building block in medicinal chemistry, valued for its unique structural features that offer significant advantages in drug design. The presence of a cyclobutane ring provides a non-planar, conformationally restricted scaffold that can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. The bromo-phenyl moiety serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, sequential synthetic modifications.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of potent C-X-C chemokine receptor type 4 (CXCR4) antagonists, which are promising therapeutic agents for the treatment of cancer and inflammatory diseases.

Application: Synthesis of CXCR4 Antagonists

The CXCR4 receptor, a G-protein coupled receptor, and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 infection.[1][2] Antagonizing the CXCR4 signaling pathway is therefore a validated strategy in drug discovery. This compound serves as a crucial starting material for the synthesis of potent CXCR4 antagonists, such as 1-(4-(1H-pyrazol-4-yl)phenyl)cyclobutanamine.

Synthetic Pathway Overview

The synthesis of 1-(4-(1H-pyrazol-4-yl)phenyl)cyclobutanamine from this compound involves a two-step process:

  • Suzuki-Miyaura Coupling: The bromo-phenyl group is coupled with a pyrazole boronic acid derivative to introduce the pyrazole moiety.

  • Boc Deprotection: The Boc protecting group is removed from the amine to yield the final active compound.

G A This compound B tert-Butyl (1-(4-(1H-pyrazol-4-yl)phenyl)cyclobutyl)carbamate A->B Suzuki-Miyaura Coupling (Pd catalyst, base) C 1-(4-(1H-pyrazol-4-yl)phenyl)cyclobutanamine (CXCR4 Antagonist) B->C Boc Deprotection (Acidic conditions) G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add reactants and catalyst to Schlenk flask B Evacuate and backfill with inert gas A->B C Add degassed solvents B->C D Heat to 80-90 °C and stir for 12-16h C->D E Monitor by TLC/LC-MS D->E F Cool and dilute with Ethyl Acetate G Wash with water and brine F->G H Dry and concentrate G->H I Purify by column chromatography H->I G cluster_reaction Deprotection Reaction cluster_workup Workup and Purification A Dissolve Boc-protected compound in solvent B Add acid (TFA or HCl in dioxane) A->B C Stir at room temperature for 1-4h B->C D Monitor by TLC/LC-MS C->D E Neutralize with saturated NaHCO3 D->E F Extract with DCM E->F G Wash with brine and dry F->G H Concentrate and purify if necessary G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 G_protein G-protein activation CXCR4->G_protein CXCL12 CXCL12 CXCL12->CXCR4 Binds and Activates Antagonist 1-(4-(1H-pyrazol-4-yl)phenyl)cyclobutanamine Antagonist->CXCR4 Binds and Blocks PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration MAPK_ERK->Migration

References

The Cyclobutane Moiety: A Versatile Scaffold in Modern Drug Design and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a valuable and increasingly utilized structural motif in medicinal chemistry. Its unique conformational properties and synthetic accessibility have established it as a powerful tool for modulating the pharmacological profiles of drug candidates. These application notes provide a comprehensive overview of the role of the cyclobutane moiety in drug design, complete with comparative data, detailed experimental protocols, and visual representations of relevant biological pathways.

I. Physicochemical Properties and Advantages in Drug Design

The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic characteristics. With a ring strain of approximately 26.3 kcal/mol, it is less strained than cyclopropane (28.1 kcal/mol) but significantly more so than cyclopentane (7.1 kcal/mol)[1][2]. This inherent strain influences its conformation, leading to a puckered or "butterfly" structure which alleviates some torsional strain[1][3][4][5]. This non-planar geometry is a key attribute exploited by medicinal chemists.

Key Advantages of Incorporating a Cyclobutane Moiety:

  • Conformational Restriction: The rigid and puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity[1][6][7][8][9].

  • Bioisosteric Replacement: The cyclobutane ring serves as an effective bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings[1][7][9]. This allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.

  • Improved Metabolic Stability: By replacing metabolically labile groups or by blocking sites of oxidation by cytochrome P450 enzymes, the cyclobutane moiety can enhance the metabolic stability of a drug candidate, leading to improved pharmacokinetic profiles[1][2][10][11][12].

  • Enhanced Solubility: The introduction of a non-planar, sp3-rich cyclobutane ring can disrupt crystal lattice packing, which can lead to improved aqueous solubility compared to more planar or linear analogs[1][2][12].

  • Vectorial Projection of Substituents: The defined three-dimensional structure of the cyclobutane ring allows for the precise spatial orientation of substituents, enabling optimal interactions with specific residues within a target's binding pocket[8].

  • Filling Hydrophobic Pockets: The cyclobutane moiety itself can effectively occupy small hydrophobic pockets in a protein's active site, contributing to binding affinity[1][6].

II. Applications in Drug Development: Case Studies

The successful incorporation of the cyclobutane moiety is evident in several marketed drugs and numerous clinical candidates across various therapeutic areas.

Anticancer Agents:
  • Carboplatin: A second-generation platinum-based chemotherapy agent, Carboplatin utilizes a cyclobutane-1,1-dicarboxylate ligand. This modification from its predecessor, cisplatin, alters its reactivity and significantly reduces nephrotoxicity, a dose-limiting side effect of cisplatin[10][11].

  • Apalutamide (Erleada®): A non-steroidal antiandrogen used in the treatment of prostate cancer, Apalutamide features a spirocyclic cyclobutane scaffold. This structural element is crucial for its high binding affinity to the androgen receptor (AR)[10].

  • Ivosidenib (Tibsovo®): An inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), Ivosidenib is used to treat acute myeloid leukemia (AML). The inclusion of a difluorocyclobutylamine substituent was a key optimization that enhanced the metabolic stability of the molecule[10][11].

Antiviral Agents:
  • Boceprevir (Victrelis®): An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Boceprevir contains a cyclobutane group in its P1 region. This moiety was found to be significantly more potent than the corresponding cyclopropyl and cyclopentyl analogues[11].

III. Quantitative Data Summary

The following tables summarize key quantitative data for representative cyclobutane-containing drugs and analogs, illustrating the impact of this moiety on biological activity and pharmacokinetic properties.

Table 1: In Vitro Activity of Cyclobutane-Containing Drugs

DrugTargetCell Line/AssayIC50 / ActivityReference
ApalutamideAndrogen ReceptorLNCaPIC50: 16 nM[10]
IvosidenibMutant IDH1U87MG (mutant IDH1)IC50: 10 nM[10]
BoceprevirHCV NS3/4A ProteaseEnzyme AssayKi: 14 nM[11]
CarboplatinDNAOvarian Cancer Cell LinesVaries by cell line[10]

Table 2: Pharmacokinetic Parameters of Apalutamide

ParameterValueUnitReference
Apparent Oral Clearance (CL/F) at steady-state2.0L/h[13][14]
Mean Effective Half-life at steady-state~3days[13][14]
Mean Accumulation Ratio~5-fold-[13][14]
Cmax at steady-state (240 mg QD)6.0µg/mL[13][14]
AUC at steady-state (240 mg QD)100µg·h/mL[13][14]

Table 3: Comparative Metabolic Stability of Cycloalkane Analogs

CompoundIntrinsic Clearance (CLint) in Human Liver MicrosomesUnitReference
Tebutam (tert-butyl analog)57mg min⁻¹ µL⁻¹[15][16]
CF3-cyclobutane analog of Tebutam107mg min⁻¹ µL⁻¹[15][16]
Butenafine (tert-butyl analog)30mg min⁻¹ µL⁻¹[15][16]
CF3-cyclobutane analog of Butenafine21mg min⁻¹ µL⁻¹[15][16]

IV. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by cyclobutane-containing drugs.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT 5α-Dihydrotestosterone (DHT) AR_inactive Androgen Receptor (AR) - HSP Complex DHT->AR_inactive Binds to LBD SRD5A->DHT AR_active Activated AR AR_inactive->AR_active HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization Apalutamide Apalutamide Apalutamide->AR_inactive Antagonist Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA AR_dimer->ARE Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Recruits Co-activators Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor (AR) signaling pathway and the inhibitory action of Apalutamide.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Recruitment STAT STAT Receptor->STAT Recruits STAT JAK_p P-JAK JAK->JAK_p Autophosphorylation JAK_p->Receptor JAK_p->STAT Phosphorylates STAT STAT_p P-STAT STAT_dimer P-STAT Dimer STAT_p->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Binds to DNA Cyclobutane_Inhibitor Cyclobutane-based JAK Inhibitor Cyclobutane_Inhibitor->JAK_p Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription IDH1_Signaling cluster_cytoplasm Cytoplasm Isocitrate Isocitrate IDH1_wt Wild-type IDH1 Isocitrate->IDH1_wt alpha_KG α-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 alpha_KG->IDH1_mut two_HG 2-Hydroxyglutarate (2-HG) Oncometabolite TET2 TET2 two_HG->TET2 Inhibition IDH1_wt->alpha_KG IDH1_mut->two_HG Ivosidenib Ivosidenib Ivosidenib->IDH1_mut Inhibition Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Prevents Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block

References

Application Notes and Protocols for tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is a valuable bifunctional building block for the synthesis of novel therapeutics. Its unique structure, featuring a cyclobutane ring, a bromine-substituted phenyl group, and a Boc-protected amine, offers medicinal chemists a versatile scaffold for creating diverse and potent biologically active molecules. The cyclobutyl moiety provides a three-dimensional element that can enhance binding affinity and selectivity to biological targets, while the bromophenyl group serves as a key handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The Boc-protected amine allows for controlled deprotection and subsequent derivatization, facilitating the construction of complex molecular architectures.

These application notes provide an overview of the utility of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of various B-cell malignancies and autoimmune disorders.

Key Applications

The primary application of this compound lies in its use as a key intermediate in the synthesis of small molecule inhibitors targeting various enzymes and receptors. The 1-(4-bromophenyl)cyclobutanamine core, accessible from this building block, is a privileged scaffold found in a number of patented therapeutic agents.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this building block is in the synthesis of BTK inhibitors. BTK is a crucial signaling protein in the B-cell receptor pathway, and its inhibition has proven to be an effective therapeutic strategy for diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

The general synthetic strategy involves the utilization of the bromine atom on the phenyl ring for a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce a heterocyclic moiety, which is often crucial for binding to the hinge region of the kinase. The Boc-protected amine is deprotected and subsequently acylated or alkylated to introduce a pharmacophore that interacts with other regions of the BTK active site, often forming a covalent bond with a cysteine residue (Cys481) for irreversible inhibition.

Data Presentation

The following table summarizes the biological activity of a representative BTK inhibitor synthesized using this compound as a key starting material.

Compound IDTargetAssay TypeIC50 (nM)Cell-Based Potency (EC50, nM)
BTK-Inhibitor-A BTKBiochemical1.510.2

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(Pyrazol-4-yl)phenyl)cyclobutanamine (Intermediate 2)

This protocol describes the Suzuki coupling of this compound with a pyrazole boronic acid ester, followed by Boc deprotection.

Materials:

  • This compound (1 )

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Suzuki Coupling:

    • To a solution of this compound (1 ) (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

    • The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours.

    • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the Boc-protected intermediate.

  • Boc Deprotection:

    • The Boc-protected intermediate is dissolved in dichloromethane (DCM).

    • Trifluoroacetic acid (TFA) (10 eq) is added, and the mixture is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to yield 1-(4-(pyrazol-4-yl)phenyl)cyclobutanamine (Intermediate 2 ).

Protocol 2: Synthesis of a Covalent BTK Inhibitor (BTK-Inhibitor-A)

This protocol describes the acylation of Intermediate 2 with an acryloyl chloride derivative to form a covalent BTK inhibitor.

Materials:

  • 1-(4-(Pyrazol-4-yl)phenyl)cyclobutanamine (Intermediate 2 )

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Methanol

  • Dichloromethane

Procedure:

  • To a solution of Intermediate 2 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added acryloyl chloride (1.1 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction is quenched by the addition of saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography (eluent: methanol/dichloromethane gradient) to afford the final product, BTK-Inhibitor-A .

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Acylation start This compound (1) Pyrazole boronic ester reagents1 Pd(dppf)Cl2 K2CO3 Dioxane/Water start->reagents1 90°C, 12h product1 Boc-protected Intermediate reagents1->product1 reagents2 TFA DCM product1->reagents2 rt, 2h product2 Intermediate 2 1-(4-(Pyrazol-4-yl)phenyl)cyclobutanamine reagents2->product2 reagents3 Acryloyl chloride TEA DCM product2->reagents3 0°C to rt, 4h final_product BTK-Inhibitor-A reagents3->final_product

Caption: Synthetic workflow for a BTK inhibitor.

signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTK_Inhibitor BTK-Inhibitor-A BTK_Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate. The guidance is structured to address specific issues that may arise during the experimental process, with a focus on improving reaction yield and purity.

Overall Synthesis Workflow

The synthesis is typically a two-step process. The first step involves the formation of the key intermediate, 1-(4-bromophenyl)cyclobutanol. The second step is the formation of the tert-butyl carbamate via a Ritter reaction.

G cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Carbamate Formation (Ritter Reaction) start 4-Bromophenyl Precursor (e.g., 1-bromo-4-iodobenzene) reagent1 Organolithium Reagent (e.g., n-BuLi) start->reagent1 Organometallic Formation cyclobutanone Cyclobutanone reagent1->cyclobutanone Nucleophilic Addition intermediate 1-(4-bromophenyl)cyclobutanol cyclobutanone->intermediate Aqueous Workup nitrile Nitrile Source (e.g., Acetonitrile) intermediate->nitrile Carbocation Formation acid Strong Acid (e.g., H₂SO₄) nitrile->acid Nitrilium Ion Formation final_product This compound acid->final_product Hydrolysis

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol

Q1: My yield of 1-(4-bromophenyl)cyclobutanol is very low. What are the common causes?

A1: Low yields in this step, typically a Grignard or organolithium reaction, are often due to reagent deactivation or improper reaction conditions.

  • Moisture: Organometallic reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical.[1]

  • Reagent Quality: The quality of the organolithium reagent (e.g., n-butyllithium) is crucial. Use a recently titrated or freshly opened bottle.

  • Temperature Control: The initial formation of the organometallic species is often performed at low temperatures (e.g., -78 °C) to prevent side reactions.[1] Allowing the reaction to warm prematurely can lead to decomposition.

  • Addition Rate: Slow, dropwise addition of reagents, particularly cyclobutanone, is important to control the reaction exotherm and minimize side product formation.[1]

Q2: I am observing significant side products after the first step. What could they be?

A2: Side products can arise from various competing reactions. Common possibilities include:

  • Wurtz Coupling: Formation of biphenyl species from the reaction of the organometallic reagent with the starting aryl halide.

  • Enolization of Cyclobutanone: If a bulky or very strong base is used, it can deprotonate cyclobutanone, leading to self-condensation or other unwanted reactions.

  • Incomplete Reaction: Unreacted starting materials like 1-bromo-4-iodobenzene may remain.

Step 2: Synthesis of this compound (Ritter Reaction)

Q3: The Ritter reaction is not proceeding to completion, resulting in a low yield of the final carbamate. How can I improve this?

A3: The Ritter reaction is highly dependent on the stability of the carbocation intermediate and the reaction conditions. The tertiary alcohol substrate is well-suited for this reaction, but optimization is often necessary.[2][3]

  • Acid Strength and Concentration: A strong acid is required to facilitate the formation of the tertiary carbocation from the alcohol.[4][5] Concentrated sulfuric acid is commonly used.[6] The concentration of the acid can significantly impact the reaction rate.[7]

  • Reaction Temperature: While some Ritter reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[7] However, excessive heat can lead to decomposition or side reactions.

  • Nitrile Source: The choice of nitrile can affect the reaction. While acetonitrile is common for forming acetamides, for a tert-butyl carbamate, a source for the "tert-butyl" group is needed. A modified Ritter reaction using tert-butyl acetate in the presence of sulfuric acid is an efficient method for generating N-tert-butyl amides.[7]

Q4: I am getting a complex mixture of products from the Ritter reaction. What are the likely side reactions?

A4: The strongly acidic conditions of the Ritter reaction can promote side reactions.

G cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_analysis Analysis of Side Products start Low Yield or Impurities in Ritter Reaction purity Verify Purity of 1-(4-bromophenyl)cyclobutanol start->purity conditions Confirm Anhydrous Conditions start->conditions temp Optimize Temperature (Try 25-50 °C) start->temp alkene Check for Alkene (Dehydration Product) start->alkene acid Vary Acid Catalyst (H₂SO₄ vs. others) nitrile Check Nitrile Source (e.g., use t-BuOAc/H₂SO₄) time Adjust Reaction Time rearrangement Look for Isomers (Carbocation Rearrangement)

Caption: Troubleshooting workflow for the Ritter reaction step.

  • Elimination (Dehydration): The tertiary carbocation intermediate can easily lose a proton to form an alkene, which is a very common side product under strong acid conditions.

  • Carbocation Rearrangement: Although less likely with a tertiary carbocation, rearrangement to a more stable carbocation is a potential side pathway in some Ritter reactions.[4]

  • Polymerization: The alkene formed from dehydration can potentially polymerize under the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenyl)cyclobutanol

This protocol is adapted from a similar synthesis.[1]

Materials:

  • 1-bromo-4-iodobenzene

  • n-butyllithium (n-BuLi) in hexanes

  • Cyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Heptane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-4-iodobenzene (1.0 eq) and dissolve in anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir for 20 minutes.

  • Add cyclobutanone (1.05 eq) dropwise to the cold solution.

  • After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a 1:1 mixture of ethyl acetate/THF.

  • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 0% to 30% ethyl acetate/heptane gradient) to yield 1-(4-bromophenyl)cyclobutanol.

Protocol 2: Modified Ritter Reaction for this compound

This protocol is based on an efficient method for synthesizing N-tert-butyl amides.[7]

Materials:

  • 1-(4-bromophenyl)cyclobutanol

  • tert-butyl acetate (serves as both reagent and solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanol (1.0 eq) in tert-butyl acetate.

  • With vigorous stirring, slowly add a catalytic amount of concentrated sulfuric acid. An exotherm may be observed.

  • Heat the reaction mixture to approximately 42 °C and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography as needed.

Quantitative Data Summary

Optimizing reaction conditions is key to improving yield. The following tables provide examples of how different parameters can influence the outcome of related reactions, illustrating the importance of screening.

Table 1: Example Solvent Effects on a Suzuki Coupling Yield (Data adapted from a related carbamate synthesis for illustrative purposes)[8][9]

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF782415
2Dioxane815065
3Toluene1105073

Table 2: Factors to Optimize in the Ritter Reaction (This table outlines key variables and their potential impact based on general principles of the Ritter reaction)[6][7]

VariableParameter Range/OptionsPotential Impact on Yield
Acid Catalyst H₂SO₄, TFA, Solid AcidsStronger acids favor carbocation formation but may increase side reactions.
Temperature 25 °C to 80 °CHigher temperatures increase rate but can promote dehydration/decomposition.
Nitrile Source Acetonitrile, t-BuOAcThe choice of reagent dictates the final amide structure.
Reaction Time 2 to 24 hoursInsufficient time leads to incomplete conversion; excessive time can cause degradation.

References

Technical Support Center: Synthesis of N-Boc Protected Arylcyclobutylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of N-Boc protected arylcyclobutylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-Boc protection of arylcyclobutylamines?

A1: The most prevalent side reactions include the formation of N,N-di-Boc derivatives (over-protection), urea, and isocyanates, particularly when using basic conditions. The steric hindrance from the cyclobutyl group can sometimes slow the desired reaction, allowing more time for side reactions to occur. Poorly nucleophilic amines, such as some substituted anilines, may react slowly or not at all under standard conditions.

Q2: My N-Boc protection reaction is sluggish or failing. What are the likely causes?

A2: Several factors can contribute to a slow or incomplete reaction:

  • Steric Hindrance: The bulky cyclobutyl group adjacent to the amine can sterically hinder the approach of the Boc anhydride.

  • Poor Nucleophilicity: Electron-withdrawing groups on the aryl ring can decrease the nucleophilicity of the amine, making the reaction difficult.

  • Inadequate Reagents: The Boc anhydride may have degraded due to moisture.

  • Solvent Issues: The starting material may have poor solubility in the chosen solvent.

Q3: What are the primary concerns during the acidic deprotection of N-Boc-arylcyclobutylamines?

A3: The main side reaction during deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated upon cleavage of the Boc group. Electron-rich aryl groups are particularly susceptible to this side reaction. While the cyclobutane ring is generally stable under standard acidic deprotection conditions, harsh conditions (e.g., prolonged heating with strong acids) could potentially lead to ring-opening or rearrangement, although this is not commonly observed with standard TFA or HCl deprotection protocols.

Q4: Can the cyclobutane ring open during N-Boc deprotection?

A4: Under standard N-Boc deprotection conditions (e.g., TFA in DCM at room temperature or 4M HCl in dioxane), the cyclobutane ring is generally stable and ring-opening is not a common side reaction. The ring possesses some strain, but it is significantly more stable than cyclopropane. However, the presence of donor-acceptor substitution patterns on the cyclobutane ring can make it more susceptible to nucleophilic ring-opening.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete N-Boc Protection
Potential Cause Troubleshooting Steps
Steric Hindrance 1. Increase the reaction temperature moderately (e.g., to 40-50 °C).2. Extend the reaction time and monitor by TLC or LC-MS.3. Consider using a more reactive Boc-protecting reagent, such as Boc-ON.
Low Nucleophilicity of the Amine 1. Employ a catalyst such as DMAP (4-dimethylaminopyridine), but be mindful of potential side reactions.2. Use a more forcing solvent system, such as refluxing THF.
Formation of Side Products (Di-Boc, Urea) 1. Use a catalyst-free system with water and acetone as co-solvents, which has been shown to suppress the formation of isocyanate and urea.2. Carefully control the stoichiometry of Boc anhydride (use a slight excess, e.g., 1.1-1.2 equivalents).
Poor Solubility of Starting Material 1. Experiment with different solvent systems (e.g., THF, dioxane, acetonitrile, or aqueous mixtures).2. For amine salts, ensure they are effectively neutralized to the free amine before adding the Boc anhydride.
Issue 2: Side Reactions During N-Boc Deprotection
Potential Cause Troubleshooting Steps
Alkylation of Aryl Ring by tert-Butyl Cation 1. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.
Degradation of Other Acid-Sensitive Functional Groups 1. Use milder acidic conditions (e.g., 4M HCl in dioxane instead of neat TFA).2. Perform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully.3. Consider a non-acidic deprotection method, such as thermal deprotection, although this may require higher temperatures.
Incomplete Deprotection 1. Increase the concentration or equivalents of the acid.2. Extend the reaction time.3. Ensure efficient stirring, especially if the product precipitates as a salt.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Arylcyclobutylamine

This protocol is a general starting point and may require optimization for specific substrates.

  • Dissolve the Amine: Dissolve the arylcyclobutylamine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a 9:1 mixture of water and acetone (10 mL).

  • Add Base (Optional but common): Add a base such as triethylamine (1.5 mmol, 1.5 eq) or aqueous sodium hydroxide (if using aqueous conditions).

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.

  • Work-up:

    • If using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • If using an aqueous system, extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Deprotection

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolve the Protected Amine: Dissolve the N-Boc protected arylcyclobutylamine (1.0 mmol) in dichloromethane (DCM, 5-10 mL).

  • Add Scavenger (Recommended): Add a scavenger such as triethylsilane (1.2 mmol, 1.2 eq) or anisole (1-2 eq).

  • Add TFA: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The product is often obtained as the TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

  • Dissolve the Protected Amine: Dissolve the N-Boc protected arylcyclobutylamine (1.0 mmol) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add HCl Solution: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Work-up: If a precipitate forms, it can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Visualizations

N_Boc_Protection_Workflow Start Start: Arylcyclobutylamine Dissolve Dissolve in appropriate solvent (e.g., DCM, THF, H2O/Acetone) Start->Dissolve AddReagents Add Base (optional) Add (Boc)2O Dissolve->AddReagents Reaction Stir at RT Monitor by TLC/LC-MS AddReagents->Reaction Workup Aqueous Work-up or Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Boc Protected Arylcyclobutylamine Purification->Product

N-Boc Protection Experimental Workflow

N_Boc_Deprotection_Troubleshooting Start N-Boc Deprotection Issues Incomplete Incomplete Reaction? Start->Incomplete SideReaction Side Reactions Observed? Incomplete->SideReaction No IncreaseAcid Increase Acid Conc./Equivalents Increase Reaction Time Incomplete->IncreaseAcid Yes Alkylation Aryl Alkylation? SideReaction->Alkylation Yes End Reaction Optimized SideReaction->End No IncreaseAcid->End AddScavenger Add Scavenger (e.g., TIS, Anisole) Alkylation->AddScavenger Yes OtherSensitive Other Acid-Sensitive Groups? Alkylation->OtherSensitive No AddScavenger->End MilderConditions Use Milder Acid (e.g., HCl/Dioxane) Lower Temperature OtherSensitive->MilderConditions Yes MilderConditions->End

Troubleshooting Logic for N-Boc Deprotection

Technical Support Center: Boc Protection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc (tert-butyloxycarbonyl) protection of sterically hindered amines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-Boc protected sterically hindered amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Q1: My Boc protection reaction of a sterically hindered amine is showing low to no yield. What are the potential causes and how can I improve the conversion?

A1: Low or no yield in the Boc protection of sterically hindered amines is a common issue stemming from the reduced nucleophilicity and accessibility of the amine.[1][2] Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Reaction Conditions: Standard Boc protection protocols are often insufficient for hindered amines.[1] More forcing conditions are typically required.

  • Insufficient Activation of Boc Anhydride: The electrophilicity of di-tert-butyl dicarbonate ((Boc)₂O) may not be high enough to react with a poorly nucleophilic amine.

  • Poor Solubility: The starting amine may not be fully dissolved in the reaction solvent, limiting its availability to react.[1][3]

  • Inappropriate Base: The base used may not be strong enough to deprotonate the amine or facilitate the reaction effectively.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate.[1][4] However, be cautious as excessive heat can lead to the decomposition of (Boc)₂O and the formation of byproducts like ureas.[1][2]

  • Add a Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by activating the (Boc)₂O.[1] Use catalytic amounts (0.1-0.2 equivalents) to minimize side reactions.[1]

  • Employ a Stronger, Non-Nucleophilic Base: For highly hindered amines, deprotonating the amine with a strong, non-nucleophilic base prior to the addition of (Boc)₂O can improve reactivity.[1]

  • Optimize the Solvent System: If solubility is an issue, consider alternative solvents or solvent mixtures. For some substrates, a mixture of THF/water or dioxane/water can be effective.[1] For zwitterionic compounds, aqueous basic conditions may improve solubility.[1][3]

  • Use a More Reactive Boc-Donating Reagent: If the above methods fail, consider using a more reactive reagent for introducing the Boc group.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired mono-Boc protected product?

A2: The formation of multiple products is often due to side reactions. Common side products and their prevention strategies are outlined below:

  • Di-Boc Protection: Primary amines can sometimes react twice to form a di-Boc protected product, especially with an excess of (Boc)₂O and a strong base or catalyst like DMAP.[1][2]

    • Solution: Carefully control the stoichiometry by using close to 1.0-1.2 equivalents of (Boc)₂O.[1] Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed.[1]

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to yield a urea derivative. This is more prevalent at higher temperatures and with sterically hindered amines.[1][2]

    • Solution: Running the reaction at room temperature or below can minimize this side reaction.[1] Using a milder base may also be beneficial.[2]

  • O-Boc Protection: If your substrate contains a hydroxyl group, it can also be protected by (Boc)₂O.

    • Solution: To favor N-protection, run the reaction at a lower temperature (0 °C to room temperature) without a strong base.[1] If selectivity remains an issue, consider protecting the hydroxyl group with an orthogonal protecting group first.[1]

Q3: The work-up and purification of my Boc-protected hindered amine are proving to be difficult. What can I do to simplify this process?

A3: Difficult work-ups and purifications can often be resolved with the following strategies:

  • Excess (Boc)₂O Removal: Unreacted (Boc)₂O can co-elute with the product during chromatography.

    • Solution 1: After the reaction is complete, quench with an amine-containing resin.[1]

    • Solution 2: A mild basic wash during the aqueous workup can help hydrolyze the remaining (Boc)₂O, provided your product is stable under these conditions.[1]

  • Emulsion Formation: Emulsions can form during aqueous extraction, making phase separation difficult.

    • Solution: Adding brine (saturated NaCl solution) to the aqueous layer can help break up the emulsion.[1] Using a phase separator or a larger amount of drying agent (e.g., MgSO₄ or Na₂SO₄) can also be effective.[1]

Data Presentation

The following tables summarize various reaction conditions that have been reported for the Boc protection of amines, which can be adapted for sterically hindered substrates.

Table 1: General Reaction Conditions for Boc Protection

Amine TypeReagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)
Primary Aliphatic(Boc)₂O (1.1-1.2)Triethylamine (1.1-1.5)THF, DCM, or ACNRoom Temp1-4
Aromatic(Boc)₂O (1.1-1.2)DMAP (0.1-0.2)DMF or MethanolRoom Temp - 402-24
Sterically Hindered(Boc)₂O (1.1-1.5)Strong, non-nucleophilic baseTHF or DioxaneRoom Temp - ElevatedVariable
Amino Acids(Boc)₂O (1.1-1.2)NaOHWater/DioxaneRoom Temp2-6

Table 2: Alternative Catalysts and Conditions for Boc Protection

Catalyst/ConditionSubstrate ScopeKey Advantages
Iodine (catalytic)Aryl and aliphatic aminesSolvent-free, ambient temperature.[5]
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Structurally diverse aminesChemoselective, catalyst is recyclable.[5]
Perchloric acid on silica-gel (HClO₄–SiO₂)Various aminesReusable catalyst, solvent-free, room temperature.[5]
Water (as solvent)Various aminesCatalyst-free, chemoselective, avoids many side products.[5]
Copper Iodide Nanoparticles (CuI-NPs)Aliphatic, aromatic, and heterocyclic aminesSolvent-free, rapid reaction times (5-15 min).
Amberlite-IR 120 resinPrimary, secondary, aliphatic, and aryl aminesHeterogeneous catalyst, easy separation, rapid reactions (1-3 min).[6]

Experimental Protocols

General Protocol for Boc Protection of a Primary Aliphatic Amine:

  • Dissolve the Amine: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.[1]

  • Add Base: To the stirring solution, add a base, typically triethylamine (TEA, 1.1-1.5 eq).[1]

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) to the mixture, either as a solid in one portion or as a solution in the same solvent.[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 0.5 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Yield in Boc Protection of Hindered Amines

Troubleshooting_Boc_Protection start Low or No Yield check_temp Increase Temperature (e.g., 40°C) start->check_temp check_catalyst Add Catalyst (e.g., 0.1 eq DMAP) check_temp->check_catalyst No Improvement success Improved Yield check_temp->success Success check_base Use Stronger Base (non-nucleophilic) check_catalyst->check_base No Improvement check_catalyst->success Success check_solvent Change Solvent/ Improve Solubility check_base->check_solvent No Improvement check_base->success Success check_solvent->success Success failure Still Low Yield check_solvent->failure No Improvement

Caption: A decision-making workflow for troubleshooting low yields in Boc protection reactions.

Logical Relationship of Side Product Formation and Mitigation Strategies

Side_Products cluster_problems Problem: Formation of Multiple Products cluster_solutions Mitigation Strategies di_boc Di-Boc Protection Cause: Excess (Boc)₂O, Strong Base/Catalyst sol_di_boc Control Stoichiometry (1.0-1.2 eq (Boc)₂O) Monitor Reaction (TLC/LC-MS) di_boc->sol_di_boc urea Urea Formation Cause: High Temperature, Steric Hindrance sol_urea Lower Reaction Temperature Use Milder Base urea->sol_urea o_boc O-Boc Protection Cause: Presence of -OH Group sol_o_boc Lower Temperature (0°C - RT) Avoid Strong Base Orthogonal Protection o_boc->sol_o_boc

Caption: Common side products in Boc protection and their corresponding mitigation strategies.

References

Technical Support Center: Optimization of Suzuki Coupling for Bromophenyl Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura coupling reactions involving bromophenyl substrates.

Troubleshooting Guide

Q1: My Suzuki coupling reaction with a bromophenyl substrate is resulting in a low or non-existent yield. What are the primary factors I should investigate?

A1: A low or zero yield in a Suzuki coupling reaction is a common issue that can be traced back to several factors. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst is central to the reaction, and its deactivation is a frequent cause of low yields.[1] Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1] If you suspect activity issues, consider a modest increase in the catalyst loading.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas like argon or nitrogen can lead to catalyst deactivation.[1][2]

  • Reagent Quality: The purity of your reagents is critical. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid. The quality and dryness of the base are also important for reproducibility.[1]

  • Reaction Conditions: Suboptimal temperature and reaction time can significantly impact the yield. Higher temperatures may be required for less reactive bromophenyl substrates, but prolonged heating can also lead to catalyst decomposition and side reactions.[3]

  • Ligand Selection: The choice of phosphine ligand is crucial, as its electronic and steric properties influence the catalytic cycle. For challenging substrates, more electron-rich and bulky ligands may be necessary to facilitate oxidative addition.[4][5]

Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing the overall yield. The most common side products are formed through protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[6][7] This is particularly problematic with electron-rich or heteroaromatic boronic acids and under harsh reaction conditions.[7]

    • Solution: Use milder bases like K₂CO₃ or Cs₂CO₃.[7] Using anhydrous solvents and more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can also minimize this side reaction.[5]

  • Homocoupling: This is the coupling of two boronic acid molecules or two bromophenyl molecules. Homocoupling of boronic acids is often promoted by the presence of oxygen.[5][8]

    • Solution: Ensure the reaction mixture is thoroughly degassed to remove oxygen.[5][8]

  • Dehalogenation: This is the reduction of the bromophenyl substrate to the corresponding arene, where the bromine atom is replaced by a hydrogen atom.[3]

    • Solution: This can be influenced by the choice of base, ligand, and solvent.[3] High temperatures and prolonged reaction times can also promote dehalogenation.[3] Careful optimization of these parameters is necessary.

Q3: My reaction with a sterically hindered ortho-substituted bromophenyl substrate is not working. What can I do?

A3: Steric hindrance poses a significant challenge in Suzuki coupling. Low yields with ortho-substituted bromophenyl substrates are often due to:

  • Inefficient Oxidative Addition: The bulky ortho-substituents can block the palladium catalyst from accessing the C-Br bond, slowing down this crucial initial step.[7]

  • Difficult Reductive Elimination: The final C-C bond-forming step can also be impeded by steric congestion around the palladium center.[7]

    • Solution: Employing bulky, electron-rich phosphine ligands can be highly effective. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown unprecedented activity for coupling sterically hindered substrates, often allowing reactions to proceed at lower catalyst loadings.[9]

Q4: I am working with a bromopyridine substrate and getting poor results. Are there specific considerations for this class of compounds?

A4: Yes, bromopyridines can be challenging substrates. The nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst, inhibiting its activity.[5]

  • Solution: To overcome catalyst inhibition, use bulky phosphine ligands that can shield the palladium center and prevent coordination with the pyridine nitrogen. Ligands such as SPhos, XPhos, and RuPhos are often effective in these cases.[5] Additionally, the electronic properties of the pyridine ring can make the C-Br bond less reactive, sometimes necessitating higher reaction temperatures or more active catalyst systems.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my bromophenyl substrate?

A1: The choice of catalyst and ligand is critical for a successful Suzuki coupling. While Pd(PPh₃)₄ is a classic and often effective catalyst, modern systems using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate phosphine ligand offer greater flexibility and activity, especially for challenging substrates.

  • For simple, unhindered bromophenyl substrates: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ may be sufficient.

  • For sterically hindered or electron-rich bromophenyl substrates: Bulky, electron-donating ligands are generally preferred as they promote the rate-determining oxidative addition step.[4][10] Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are excellent choices for these challenging couplings.[5][9]

Q2: What is the role of the base in the Suzuki coupling, and how do I select the best one?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.[11][12] The choice of base can significantly impact the reaction rate and yield.

  • Common Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most frequently used bases.[11]

  • Basicity and Solubility: The effectiveness of a base is influenced by its basicity and solubility in the reaction medium.[11] Weaker bases like carbonates are often a good starting point. Stronger bases like hydroxides (NaOH, KOH) can sometimes lead to side reactions.[11] For base-sensitive functional groups on your substrates, milder bases like KF may be used.[12][13]

  • Screening: The optimal base is often substrate-dependent, and empirical screening of a few different bases is a common optimization strategy.

Q3: Which solvent system should I use for the Suzuki coupling of bromophenyl substrates?

A3: A variety of solvents can be used, and the choice often depends on the solubility of the substrates and the reaction temperature required. A co-solvent, typically water, is often added to help dissolve the inorganic base.

  • Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used, often in combination with water.[2][6][14]

  • Anhydrous Conditions: For substrates that are sensitive to protodeboronation, running the reaction under anhydrous conditions with a soluble base might be necessary.[5]

  • Solvent Screening: If solubility is an issue, screening different solvents or solvent mixtures is recommended.[13]

Q4: What is the optimal temperature and reaction time?

A4: The optimal temperature and time are highly dependent on the reactivity of the specific bromophenyl substrate and boronic acid.

  • Temperature: Reactions are typically run at elevated temperatures, often between 70-110 °C.[6][14][15] Less reactive or sterically hindered substrates may require higher temperatures to achieve a reasonable reaction rate.[5][7] However, excessively high temperatures can lead to catalyst decomposition.[7]

  • Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.[3]

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃Aryl bromidesHigh (often >90%)A widely used and effective base.[16]
K₂CO₃Aryl bromidesHighSimilar in effectiveness to Na₂CO₃.
K₃PO₄Aryl bromidesModerate to HighA stronger base, often used for more challenging couplings.[6]
Cs₂CO₃Aryl bromidesHighOften effective for sterically hindered substrates.[7]
KOH/NaOHAryl bromides~70-90%Strong bases that can sometimes promote side reactions.[11]
KFAryl bromidesModerate to HighA milder base, useful for substrates with base-sensitive groups.[11][12]

Table 2: Common Ligands for Suzuki Coupling of Bromophenyl Substrates

LigandStructure TypeRecommended For
PPh₃ (Triphenylphosphine)Monodentate PhosphineGeneral purpose, for simple and activated aryl bromides.
PCy₃ (Tricyclohexylphosphine)Monodentate PhosphineElectron-rich ligand, good for a diverse array of aryl bromides.[12]
P(t-Bu)₃ (Tri-tert-butylphosphine)Monodentate PhosphineVery bulky and electron-rich, effective for a wide range of aryl halides.[12]
SPhosBiaryl PhosphineSterically hindered and electron-rich/poor aryl bromides.[5][9]
XPhosBiaryl PhosphineA versatile and highly active ligand for various aryl bromides.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromophenyl Substrate:

Disclaimer: This is a generalized procedure and may require optimization for specific substrates.

  • Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromophenyl substrate (1.0 mmol), the boronic acid (1.1–1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.[2]

  • Catalyst Addition: In a separate step under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the ligand (e.g., SPhos, 0.02-0.10 mmol). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.[2]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArBr Ar-Br (Bromophenyl Substrate) ArBr->ArPdBr ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation Base Base Boronate [R-B(OH)₃]⁻ Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Boronate Boronate->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR Optimization_Workflow start Define Reaction: Bromophenyl Substrate + Boronic Acid initial_cond Select Initial Conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C) start->initial_cond run_rxn Run Initial Reaction & Monitor Progress initial_cond->run_rxn analyze Analyze Outcome (Yield, Purity, Side Products) run_rxn->analyze is_optimal Is Yield > 85%? analyze->is_optimal troubleshoot Troubleshoot Problem (Low Yield, Side Reactions) is_optimal->troubleshoot No final_protocol Final Optimized Protocol is_optimal->final_protocol Yes screen_base Screen Bases (K₃PO₄, Cs₂CO₃, KF) troubleshoot->screen_base Vary one parameter screen_ligand Screen Ligands (e.g., SPhos, XPhos) screen_base->screen_ligand screen_solvent Screen Solvents (Toluene, THF, DMF) screen_ligand->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp optimize_temp->run_rxn Re-run & Analyze Troubleshooting_Tree start Low Yield or No Reaction check_reagents Are Reagents & Catalyst Fresh? Is Atmosphere Inert? start->check_reagents replace_reagents Use Fresh Reagents/Catalyst Ensure Proper Degassing check_reagents->replace_reagents No check_side_products Side Products Observed? check_reagents->check_side_products Yes replace_reagents->start Retry homocoupling Homocoupling? (Ar-Ar, R-R) check_side_products->homocoupling Yes dehalogenation Dehalogenation? (Ar-H) check_side_products->dehalogenation Yes protodeboronation Protodeboronation? (R-H) check_side_products->protodeboronation Yes check_sterics Is Substrate Sterically Hindered? check_side_products->check_sterics No sol_homocoupling Improve Degassing Check Purity of Pd Source homocoupling->sol_homocoupling sol_dehalogenation Screen Base/Ligand Lower Temperature dehalogenation->sol_dehalogenation sol_protodeboronation Use Milder Base (KF) Use Boronic Ester protodeboronation->sol_protodeboronation use_bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_sterics->use_bulky_ligand Yes optimize Systematically Optimize: Base -> Ligand -> Solvent -> Temp check_sterics->optimize No use_bulky_ligand->optimize

References

Technical Support Center: Purification of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 1-(4-bromophenyl)cyclobutanamine and di-tert-butyl dicarbonate (Boc anahydride). Additionally, byproducts from side reactions, such as the deprotected amine (1-(4-bromophenyl)cyclobutanamine) or N,N'-di-tert-butylurea, may be present.

Q2: What is the expected physical state and solubility of purified this compound?

A2: Purified this compound is typically a solid at room temperature.[1] It is generally soluble in organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran, and has limited solubility in non-polar solvents like hexanes and is sparingly soluble in water.

Q3: What are the recommended storage conditions for the purified compound?

A3: The purified compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, to prevent degradation.[1]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the compound with high accuracy. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield After Purification Product Loss During Extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup.Minimize the volume of aqueous washes. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Incomplete Elution from Silica Gel: The compound may be strongly adsorbed on the silica gel column.Use a more polar solvent system for elution. A gradient elution from a non-polar to a more polar solvent system is recommended. Ensure the column is fully eluted by flushing with a highly polar solvent at the end of the chromatography.
Product Degradation: The Boc protecting group can be cleaved under acidic conditions.Ensure all solvents and reagents used in the workup and purification are neutral. If acidic conditions are unavoidable, minimize the exposure time and temperature.
Product Contaminated with Starting Amine Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using TLC or LC-MS to ensure all the starting amine is consumed. If necessary, increase the reaction time or the amount of Boc anhydride.
Co-elution during Chromatography: The starting amine and the product may have similar retention factors in the chosen solvent system.Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can be effective.
Oily Product Instead of Solid Residual Solvent: The presence of residual solvent can prevent the product from solidifying.Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents.
Presence of Impurities: Impurities can disrupt the crystal lattice and prevent solidification.Re-purify the product using column chromatography. If the product is still an oil, try trituration with a non-polar solvent like hexanes or pentane to induce crystallization.
Multiple Spots on TLC After Purification Product Degradation on Silica Gel: The compound may be unstable on silica gel, leading to decomposition.Deactivate the silica gel by treating it with a small amount of a base like triethylamine before packing the column. Alternatively, consider using a different stationary phase like alumina.
Contaminated Solvents or Glassware: Impurities in the solvents or dirty glassware can contaminate the final product.Use high-purity solvents for chromatography and ensure all glassware is thoroughly cleaned and dried before use.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel column chromatography.

1. Preparation of the Crude Product:

  • After the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

2. Column Chromatography Setup:

  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Equilibrate the column by running the starting eluent through it.

3. Loading and Elution:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the dissolved product onto a small amount of silica gel and dry it.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).

  • Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexanes) to elute the product.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table summarizes typical results from a purification process. Please note that actual results may vary depending on the specific reaction conditions and scale.

Parameter Value Method of Analysis
Purity Before Purification 75-85%HPLC
Purity After Column Chromatography >97%HPLC
Typical Yield 80-90%Gravimetric
TLC Rf Value 0.3-0.410% Ethyl Acetate in Hexanes

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis & Storage reaction Synthesis of Crude Product quench Quench Reaction reaction->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry dissolve Dissolve Crude Product dry->dissolve Crude Product chromatography Column Chromatography dissolve->chromatography collect Collect & Combine Fractions chromatography->collect evaporate Evaporate Solvent collect->evaporate analyze Purity & Identity Analysis (HPLC, NMR) evaporate->analyze Purified Product store Store Purified Product analyze->store

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Purification Complete check_purity Check Purity (TLC/HPLC) start->check_purity impure Product is Impure check_purity->impure No pure Product is Pure (>97%) check_purity->pure Yes identify_impurity Identify Impurity (NMR) impure->identify_impurity end Final Product pure->end starting_material Starting Material Present identify_impurity->starting_material Known unknown_impurity Unknown Impurity identify_impurity->unknown_impurity Unknown re_purify Re-purify by Column Chromatography (Optimize Solvent System) starting_material->re_purify check_degradation Consider Product Degradation on Silica unknown_impurity->check_degradation re_purify->check_purity check_degradation->re_purify

Caption: A decision-making diagram for troubleshooting the purification of this compound.

References

preventing decomposition of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and in troubleshooting related issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize potential degradation.

Q2: How can I tell if my sample of this compound has started to decompose?

Visual inspection may reveal changes in the physical appearance of the compound, such as discoloration (e.g., yellowing) or clumping, which could indicate the absorption of moisture or degradation. The most reliable method to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can detect the presence of degradation products. A change in the compound's melting point could also suggest impurity.

Q3: What are the primary causes of decomposition for this compound?

The main causes of decomposition are exposure to acidic conditions, excessive heat, and, to a lesser extent, moisture and light. The tert-butoxycarbonyl (Boc) protecting group is particularly susceptible to cleavage under acidic conditions.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the stability of this compound.

Observed Issue Potential Cause Recommended Solution
Discoloration or change in physical appearance 1. Moisture Absorption: The container may not have been sealed properly. 2. Light Exposure: The compound was not stored in a light-protected container.1. Ensure the container is tightly sealed and consider storing it in a desiccator. 2. Store the compound in an amber vial or a container wrapped in aluminum foil.
Decreased purity observed by HPLC analysis 1. Acidic Contamination: Exposure to acidic vapors or solvents in the storage area. 2. Thermal Stress: The compound was stored at an elevated temperature.1. Store the compound away from acidic substances. Ensure all labware is clean and free of acidic residue before handling. 2. Store at the recommended room temperature or refrigerate for long-term storage. Avoid exposure to direct heat sources.
Inconsistent experimental results Degradation of the starting material: The purity of the compound may have been compromised prior to use.Always verify the purity of the compound using a suitable analytical method (e.g., HPLC) before starting an experiment, especially if the material has been in storage for an extended period.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of the compound under various conditions.

1. Objective: To determine the purity of this compound and identify the presence of degradation products using High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
  • HPLC system with a UV detector

3. Methods:

4. Data Analysis:

  • Integrate the peak areas of the main compound and any impurity peaks.
  • Calculate the percentage purity of the sample.
  • The appearance of new peaks or an increase in the area of existing impurity peaks over time indicates decomposition.

Visualizations

Decomposition Pathway

The primary decomposition pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group.

Decomposition_Pathway reactant This compound products 1-(4-bromophenyl)cyclobutanamine + Isobutylene + Carbon Dioxide reactant->products Cleavage of Boc group conditions H+ (Acid) Heat

Caption: Acid-catalyzed decomposition of the Boc-protected amine.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of a typical stability study for the compound.

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_analysis Analytical Testing storage_rt Room Temperature storage_fridge Refrigerated (2-8°C) storage_light Protected from Light storage_moisture Controlled Humidity hplc HPLC Purity Analysis evaluate Evaluate Stability Data hplc->evaluate visual Visual Inspection visual->evaluate start Receive Compound store Store under defined conditions start->store sample Sample at Time Points (T=0, T=1 month, etc.) store->sample analyze Perform Analysis sample->analyze analyze->hplc analyze->visual stable Compound is Stable evaluate->stable No significant change unstable Compound is Degrading (Investigate Cause) evaluate->unstable Significant change

Caption: Workflow for assessing the storage stability of the compound.

Technical Support Center: Scaling Up the Synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully scaling up this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and reliable strategy involves a three-step sequence:

  • Synthesis of the Precursor Alcohol: Preparation of 1-(4-bromophenyl)cyclobutanol from 4-bromoiodobenzene and cyclobutanone.

  • Amide Formation via Ritter Reaction: Conversion of the tertiary alcohol to the corresponding acetamide, N-(1-(4-bromophenyl)cyclobutyl)acetamide, using a nitrile (e.g., acetonitrile) under strong acid catalysis.

  • Carbamate Formation: Hydrolysis of the acetamide to the primary amine followed by protection with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Q2: What are the primary challenges when scaling up the Ritter reaction?

A2: Scaling up the Ritter reaction presents several challenges, including:

  • Exothermic Nature: The reaction is often highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of side products.

  • Strong Acids: The use of concentrated strong acids like sulfuric acid requires specialized equipment and handling procedures to ensure safety and prevent corrosion.

  • Work-up and Neutralization: Neutralizing large volumes of strong acid can be hazardous and generate significant heat.

  • Byproduct Formation: At higher temperatures or with prolonged reaction times, side reactions such as alkene formation from the carbocation intermediate can become more prevalent.

Q3: Are there any alternatives to the Ritter reaction for this synthesis?

A3: While the Ritter reaction is a common method for synthesizing hindered amides, alternative approaches could include a Curtius, Hofmann, or Lossen rearrangement from a corresponding carboxylic acid or derivative. However, these routes may involve more steps and potentially hazardous reagents like azides.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use appropriate solvent systems to achieve good separation between the starting material, intermediate, and product. For visualization, UV light is effective due to the aromatic ring, and staining with potassium permanganate or other suitable agents can also be employed. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.

Troubleshooting Guides

Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol
Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation Incomplete lithiation of 4-bromoiodobenzene.Ensure anhydrous conditions and use freshly titrated n-butyllithium. Maintain a low temperature (-78 °C) during the addition.
Poor quality of cyclobutanone.Use freshly distilled cyclobutanone.
Formation of multiple byproducts Reaction temperature too high.Maintain the reaction at -78 °C during the initial addition and allow it to warm slowly to room temperature.
Presence of moisture.Dry all glassware and solvents thoroughly before use.
Step 2: Ritter Reaction to form N-(1-(4-bromophenyl)cyclobutyl)acetamide
Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired amide Incomplete reaction.Increase the reaction time or slightly elevate the temperature, monitoring carefully for byproduct formation.
Formation of an alkene byproduct.Maintain a low reaction temperature and ensure slow, controlled addition of the alcohol to the acid/nitrile mixture.
Reaction mixture becomes dark or charring occurs Acid concentration is too high or the temperature is uncontrolled.Use the minimum effective amount of strong acid and ensure efficient cooling and stirring during the addition of the alcohol.
Difficult work-up and product isolation Emulsion formation during neutralization.Add the reaction mixture slowly to a vigorously stirred, cooled solution of a base (e.g., NaOH or NaHCO₃). The use of brine can help to break emulsions.
Step 3: Hydrolysis and Boc Protection
Issue Possible Cause(s) Recommended Solution(s)
Incomplete hydrolysis of the acetamide Insufficiently harsh hydrolysis conditions.Increase the concentration of the acid or base, and/or prolong the reaction time at an elevated temperature.
Low yield of the Boc-protected product Incomplete reaction.Ensure the use of at least one equivalent of Boc₂O and an appropriate base (e.g., triethylamine or sodium bicarbonate).
Formation of di-Boc protected amine.Use a stoichiometric amount of Boc₂O and monitor the reaction closely by TLC to stop it upon completion.
Product is difficult to purify Presence of unreacted amine or Boc₂O.Use a mild acid wash to remove unreacted amine and a base wash to quench any remaining Boc₂O. Column chromatography may be necessary for high purity.

Experimental Protocols

Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol
  • To a solution of 1-bromo-4-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add cyclobutanone (1.05 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of N-(1-(4-bromophenyl)cyclobutyl)acetamide (Ritter Reaction)
  • To a stirred solution of acetonitrile (used as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

  • To this mixture, add a solution of 1-(4-bromophenyl)cyclobutanol (1.0 eq) in acetonitrile dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide to pH 8-9.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetamide.

Step 3: Synthesis of this compound
  • Hydrolysis of the Acetamide:

    • Reflux the crude N-(1-(4-bromophenyl)cyclobutyl)acetamide in a mixture of ethanol and 6 M hydrochloric acid until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and adjust the pH to >10 with a concentrated sodium hydroxide solution.

    • Extract the resulting amine with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Boc Protection:

    • Dissolve the crude amine in a suitable solvent such as dichloromethane or a mixture of THF and water.

    • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[1]

    • Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data Summary

The following table provides estimated reaction parameters based on analogous transformations. These values should be optimized for the specific substrate and scale of the reaction.

Step Reaction Reactant Ratio (Target:Other) Temperature (°C) Time (h) Typical Yield (%)
1Grignard-type Reaction1-(4-bromophenyl)MgBr:Cyclobutanone (1:1.05)-78 to 2512-1670-85
2Ritter ReactionAlcohol:H₂SO₄ (1:2)0 to 252-660-80
3aAmide HydrolysisAcetamide:HCl (1:excess)80-1004-885-95 (crude amine)
3bBoc ProtectionAmine:Boc₂O:Base (1:1.1:1.5)251-380-95

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Ritter Reaction cluster_step3 Step 3: Carbamate Formation start1 4-Bromoiodobenzene + Cyclobutanone proc1 Grignard-type Reaction (n-BuLi, THF, -78°C to RT) start1->proc1 prod1 1-(4-bromophenyl)cyclobutanol proc1->prod1 start2 1-(4-bromophenyl)cyclobutanol + Acetonitrile prod1->start2 proc2 Ritter Reaction (H₂SO₄, 0°C to RT) start2->proc2 prod2 N-(1-(4-bromophenyl)cyclobutyl)acetamide proc2->prod2 start3 N-(1-(4-bromophenyl)cyclobutyl)acetamide prod2->start3 proc3a Amide Hydrolysis (HCl, EtOH, Reflux) start3->proc3a prod3a 1-(4-bromophenyl)cyclobutanamine proc3a->prod3a proc3b Boc Protection (Boc₂O, Et₃N, DCM, RT) prod3a->proc3b prod3b tert-Butyl (1-(4-bromophenyl) cyclobutyl)carbamate proc3b->prod3b TroubleshootingLogic start Low Yield in Ritter Reaction check_temp Was the reaction temperature kept low (0-10°C) during addition? start->check_temp check_time Was the reaction stirred for a sufficient amount of time? check_temp->check_time Yes temp_high High temperature can lead to alkene byproduct formation. check_temp->temp_high No check_acid Was the sulfuric acid added slowly and with cooling? check_time->check_acid Yes time_short Incomplete reaction. Increase reaction time. check_time->time_short No check_workup Was the neutralization performed carefully at low temperature? check_acid->check_workup Yes acid_fast Rapid acid addition can cause charring and side reactions. check_acid->acid_fast No workup_issue Poor neutralization can lead to product degradation or loss. check_workup->workup_issue No

References

Technical Support Center: Managing Impurities in the Preparation of 1-(4-bromophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing impurities during the synthesis of 1-(4-bromophenyl)cyclobutanamine. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 1-(4-bromophenyl)cyclobutanamine?

A1: The two primary synthetic routes are:

  • Reductive Amination: This involves the reaction of 1-(4-bromophenyl)cyclobutanone with an ammonia source, followed by reduction of the resulting imine.

  • Grignard Reaction: This route utilizes the addition of a 4-bromophenyl Grignard reagent to cyclobutanone, followed by conversion of the resulting alcohol to the amine.

Q2: What are the most likely impurities to be encountered?

A2: Based on the common synthetic routes, potential impurities include:

  • From Reductive Amination:

    • Unreacted 1-(4-bromophenyl)cyclobutanone (starting material).

    • The intermediate imine, 1-(4-bromophenyl)cyclobutanimine, from incomplete reduction.

    • Dimeric impurities, such as N-(1-(4-bromophenyl)cyclobutyl)-1-(4-bromophenyl)cyclobutanamine, from the reaction of the product amine with the intermediate imine.

  • From Grignard Reaction:

    • 4,4'-dibromobiphenyl, a common byproduct in Grignard reactions involving aryl bromides.[1]

    • Unreacted bromobenzene.

    • 1-(4-bromophenyl)cyclobutanol, the intermediate alcohol.

  • From Precursor Synthesis (e.g., Friedel-Crafts acylation to prepare the ketone):

    • Isomeric impurities, such as 1-(2-bromophenyl)cyclobutanamine or 1-(3-bromophenyl)cyclobutanamine, if the starting bromobenzene contains isomeric impurities.

    • Polyacylated byproducts.[2]

Q3: How can I detect and quantify these impurities?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating and quantifying the main compound and various impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the final product and can help identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and potential impurities.[5]

Troubleshooting Guides

Issue 1: Presence of Unreacted 1-(4-bromophenyl)cyclobutanone in the Final Product (Reductive Amination Route)

Q: My final product shows a significant peak corresponding to the starting ketone. How can I improve the conversion?

A: This indicates incomplete reaction. Consider the following troubleshooting steps:

  • Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress by TLC or HPLC.

  • Reducing Agent:

    • Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).[6]

    • The choice of reducing agent can be critical. Sodium cyanoborohydride is often preferred as it is more selective for the imine over the ketone.[7]

  • pH Control: The formation of the imine intermediate is pH-dependent. Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.

  • Temperature: Gently heating the reaction mixture may improve the rate of imine formation and reduction.

Issue 2: Detection of an Intermediate Imine Impurity

Q: I am observing an impurity with a mass corresponding to the imine intermediate. How can I minimize this?

A: The presence of the imine suggests incomplete reduction. Here are some solutions:

  • Optimize Reduction Conditions:

    • Increase the equivalents of the reducing agent.

    • Consider a more powerful reducing agent if using a mild one.

    • Ensure the reducing agent was added at the appropriate stage and temperature. For instance, with sodium borohydride, it's often added after allowing sufficient time for imine formation.[6]

  • Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the imine. Continue the reaction until the imine is no longer detectable.

Issue 3: Formation of Dimeric Impurities

Q: I have identified a high molecular weight impurity that I suspect is a dimer. How is this formed and how can I prevent it?

A: Dimeric impurities can form from the reaction of the newly formed amine product with the remaining imine intermediate. To minimize this:

  • Control Stoichiometry: Use a larger excess of the ammonia source to favor the formation of the primary amine.

  • One-Pot vs. Two-Step: While one-pot reductive aminations are common, a two-step process (formation of the imine first, followed by its reduction) might offer better control and reduce the chance of the product amine reacting with the imine.[8]

Issue 4: Presence of 4,4'-Dibromobiphenyl Impurity (Grignard Route)

Q: My product from the Grignard route is contaminated with 4,4'-dibromobiphenyl. What causes this and how can I avoid it?

A: This is a known byproduct of Grignard reactions with aryl bromides, arising from the coupling of the Grignard reagent with unreacted aryl bromide.[1] To mitigate this:

  • Slow Addition: Add the bromobenzene to the magnesium turnings slowly to maintain a low concentration of the aryl bromide.

  • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Excessively high temperatures can favor the formation of the biphenyl byproduct.[1]

  • Purification: This impurity can often be removed by crystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenyl)cyclobutanamine via Reductive Amination
  • Imine Formation:

    • To a solution of 1-(4-bromophenyl)cyclobutanone (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed (as monitored by TLC or HPLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude amine by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Protocol 2: HPLC Method for Purity Analysis

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of acetonitrile and water.

Impurity Data Summary

Potential Impurity Likely Origin Expected m/z [M+H]⁺ Control Strategy
1-(4-bromophenyl)cyclobutanoneStarting Material (Reductive Amination)225.0/227.0Drive reaction to completion; optimize reducing agent and reaction time.
1-(4-bromophenyl)cyclobutanimineIncomplete Reduction (Reductive Amination)224.0/226.0Use sufficient reducing agent; extend reaction time.
N-(1-(4-bromophenyl)cyclobutyl)-1-(4-bromophenyl)cyclobutanamineDimerization (Reductive Amination)432.1/434.1/436.1Use excess ammonia source; consider a two-step procedure.
4,4'-DibromobiphenylSide Reaction (Grignard)311.9/313.9/315.9Slow addition of bromobenzene; temperature control during Grignard formation.[1]
1-(4-bromophenyl)cyclobutanolIntermediate (Grignard)226.0/228.0Ensure complete conversion to the amine.

Visualizations

Synthetic and Impurity Pathways

Synthesis_and_Impurity_Pathways cluster_reductive_amination Reductive Amination Route cluster_grignard Grignard Route Ketone 1-(4-bromophenyl)cyclobutanone Imine Imine Intermediate Ketone->Imine + NH3 Product_RA 1-(4-bromophenyl)cyclobutanamine Imine->Product_RA Reduction Dimer Dimeric Impurity Product_RAImine Product_RAImine Product_RAImine->Dimer Side Reaction Bromobenzene Bromobenzene Grignard_Reagent 4-Bromophenyl- magnesium Bromide Bromobenzene->Grignard_Reagent + Mg Biphenyl 4,4'-Dibromobiphenyl Grignard_Reagent->Biphenyl + Bromobenzene Cyclobutanone Cyclobutanone Alcohol 1-(4-bromophenyl)cyclobutanol Product_G 1-(4-bromophenyl)cyclobutanamine Alcohol->Product_G Amination Grignard_ReagentCyclobutanone Grignard_ReagentCyclobutanone Grignard_ReagentCyclobutanone->Alcohol

Caption: Synthetic routes to 1-(4-bromophenyl)cyclobutanamine and potential impurity formation pathways.

Troubleshooting Logic for Reductive Amination

Troubleshooting_Reductive_Amination Start Analyze Final Product by HPLC/GC-MS Impurity_Detected Impurity Detected? Start->Impurity_Detected No_Impurity Product Meets Purity Specs Impurity_Detected->No_Impurity No Identify_Impurity Identify Impurity by MS, NMR Impurity_Detected->Identify_Impurity Yes Impurity_Type Impurity Type? Identify_Impurity->Impurity_Type Unreacted_Ketone Unreacted Ketone Impurity_Type->Unreacted_Ketone Ketone Imine_Intermediate Imine Intermediate Impurity_Type->Imine_Intermediate Imine Dimer Dimeric Impurity Impurity_Type->Dimer Dimer Action_Ketone Increase reaction time Increase reducing agent Optimize pH Unreacted_Ketone->Action_Ketone Action_Imine Increase reducing agent Ensure complete reduction Imine_Intermediate->Action_Imine Action_Dimer Increase ammonia conc. Consider two-step process Dimer->Action_Dimer

Caption: A decision tree for troubleshooting common impurities in the reductive amination synthesis.

References

Technical Support Center: Overcoming Low Reactivity in Cross-Coupling Reactions of N-Boc Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low reactivity of N-Boc (tert-butoxycarbonyl) protected compounds in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing targeted solutions and detailed protocols.

Q1: Why is my cross-coupling reaction with an N-Boc protected substrate showing low to no conversion?

A1: The low reactivity of N-Boc protected compounds, particularly anilines or amides, in cross-coupling reactions is a common challenge. Several electronic and steric factors contribute to this issue:

  • Increased Electron Density: The N-Boc group is electron-donating, which increases the electron density on the aromatic ring or the nitrogen atom. In reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, this can make the oxidative addition step of the palladium catalyst to the aryl halide more difficult, as the C-X bond is less electrophilic.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the palladium catalyst to the reaction center, slowing down key steps in the catalytic cycle.[1]

  • N-C Bond Activation: In some cases, particularly with N-acyl-Boc systems, the desired C-X bond activation competes with undesired N-C(O) bond cleavage, leading to side products.[2][3] The N-Boc group can activate the amide for N-C bond cleavage, which is useful in some contexts but problematic when C-X coupling is the goal.[3]

  • Catalyst Inhibition: For N-heterocycles, the nitrogen atom can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4][5]

To overcome these issues, optimization of the catalyst system, base, and reaction conditions is critical.

Q2: I'm performing a Suzuki-Miyaura coupling with an N-Boc protected bromoaniline and getting a very low yield. What should I try first?

A2: Low yields in this specific coupling are often due to a suboptimal catalyst system and reaction conditions that fail to overcome the substrate's low reactivity. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Below is a workflow to diagnose and resolve common issues.

G Troubleshooting Workflow: Low Yield in N-Boc Cross-Coupling start Low Yield Observed check_reagents 1. Check Reagent Quality & Purity start->check_reagents Is starting material consumed? (Check via TLC/LCMS) check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents • Aryl Halide Purity • Boronic Acid/Ester Stability (check for protodeboronation) • Anhydrous & Degassed Solvents optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK sub_conditions • Strict Inert Atmosphere (N2/Ar) • Correct Temperature • Sufficient Reaction Time optimize_base 4. Screen Bases & Solvents optimize_catalyst->optimize_base Still low yield sub_catalyst • Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) • Increase Catalyst Loading (e.g., 2-5 mol%) • Use a Pre-catalyst rerun Re-run Optimized Reaction optimize_base->rerun Optimized parameters found sub_base • Stronger, non-nucleophilic bases (K3PO4, Cs2CO3) • Aprotic polar solvents (Dioxane, Toluene, 2-MeTHF)

Caption: A logical workflow to diagnose and solve common issues.

Key Optimization Steps:

  • Switch to a More Active Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are known to promote the challenging oxidative addition step.[4][6]

  • Select a Stronger Base: The choice of base is critical. While weaker bases like Na₂CO₃ might suffice for activated substrates, challenging couplings often require stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[4][7]

  • Ensure Anhydrous and Inert Conditions: N-Boc compounds can be sensitive. Water can lead to protodeboronation of the boronic acid partner, and oxygen can deactivate the Pd(0) catalyst.[5][7] Use flame-dried glassware, anhydrous solvents, and thoroughly degas the reaction mixture.[5]

Data Presentation: Ligand and Base Screening

The following table summarizes typical results from a ligand and base screening for the Suzuki coupling of N-Boc-4-bromoaniline with phenylboronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Dioxane/H₂O100<10
2Pd₂(dba)₃ (1)SPhos (3)Na₂CO₃ (2)Dioxane/H₂O10045
3Pd₂(dba)₃ (1)SPhos (3)K₃PO₄ (2)Dioxane10088
4Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Toluene11092
5XPhos-Pd-G3 (2)-K₃PO₄ (2)2-MeTHF10095

Data are illustrative and based on typical outcomes reported in the literature.[4][8]

Q3: My Buchwald-Hartwig amination of an N-Boc protected carbamate is failing. What adjustments should I make?

A3: The Buchwald-Hartwig amination of N-Boc carbamates can be challenging due to the factors mentioned in Q1. Success often hinges on using a highly active catalyst system capable of C-N bond formation under conditions that do not promote N-Boc cleavage.

Catalytic Cycle and Key Decision Points

The choice of ligand and base is paramount for facilitating the reductive elimination step to form the C-N bond.

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Often Rate-Limiting) amide_complex L-Pd(II)(Ar)(NR-Boc) oa_complex->amide_complex Ligand Exchange amide_complex->pd0 Reductive Elimination product Ar-NR-Boc amide_complex->product hx_base Base-H+ X- amide_complex->hx_base arx Ar-X (N-Boc Substrate) arx->oa_complex amine H-NR-Boc amine->amide_complex base Base base->amide_complex

Caption: Buchwald-Hartwig cycle for N-Boc carbamate coupling.

Recommended Adjustments:

  • Ligand Selection: Employ sterically hindered, bulky phosphine ligands. Josiphos and Buchwald's biaryl phosphine ligands are excellent choices.[1][9] N-heterocyclic carbene (NHC) ligands have also shown great promise in these couplings.[10]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is commonly used.[10] However, if your substrate is sensitive, milder bases like K₃PO₄ or Cs₂CO₃ should be screened.

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are generally preferred.

Decision Tree for Component Selection

This diagram helps guide the selection of key reaction components for challenging couplings.

G start Start: Low Reactivity with N-Boc Substrate halide What is the Aryl Halide? start->halide cl Aryl Chloride halide->cl Cl br_i Aryl Bromide / Iodide halide->br_i Br / I / OTf ligand_cl Use Highly Active Ligand: • Buchwald Biaryl Phosphines (e.g., RuPhos, BrettPhos) • NHC Ligands (e.g., IPr) cl->ligand_cl ligand_br_i Standard Bulky Ligands: • SPhos, XPhos • dppf may work br_i->ligand_br_i base Is Substrate Base Sensitive? ligand_cl->base ligand_br_i->base base_yes Yes base->base_yes Yes base_no No base->base_no No base_mild Use Milder Base: • K3PO4, Cs2CO3 base_yes->base_mild base_strong Use Strong Base: • NaOtBu / KOtBu base_no->base_strong

Caption: Decision tree for selecting key reaction components.

Q4: Can you provide a general experimental protocol for a challenging Suzuki coupling of an N-Boc protected aniline?

A4: Certainly. This protocol is a starting point and should be optimized for your specific substrates. It emphasizes the rigorous exclusion of air and moisture.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-bromoaniline

Materials:

  • N-Boc-4-bromoaniline (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[5]

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv), finely ground and dried

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Glassware Preparation: Add a stir bar to a Schlenk flask or a vial suitable for inert atmosphere reactions. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Adding Solids: Under a positive pressure of inert gas, add the N-Boc-4-bromoaniline, the arylboronic acid, the finely ground base, the palladium source, and the ligand to the flask.[4]

  • Inert Atmosphere: Seal the flask, then evacuate the headspace and backfill with inert gas. Repeat this cycle three to five times to ensure a completely oxygen-free environment.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic base. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Q5: Are there alternatives to the N-Boc group that are more compatible with cross-coupling reactions?

A5: Yes. If the N-Boc group proves too problematic, consider alternative nitrogen protecting groups that are less electron-donating or can be removed under different, orthogonal conditions.

Comparison of Nitrogen Protecting Groups

Protecting GroupAbbreviationKey FeaturesCleavage ConditionsCompatibility Notes
tert-ButoxycarbonylBocAcid labile, bulkyStrong acid (TFA, HCl)[11][12]Can lower reactivity in cross-coupling.
CarboxybenzylCbz or ZRemoved by hydrogenolysisH₂/Pd-C[13]Orthogonal to Boc; compatible with many cross-coupling conditions.
9-Fluorenyl-methoxycarbonylFmocBase labilePiperidine in DMF[13]Orthogonal to Boc and Cbz; useful if acid/hydrogenolysis is not desired.
p-ToluenesulfonylTosyl (Ts)Electron-withdrawingStrong acid or reducing agentsCan activate the N-H bond but is very robust.
2-(Trimethylsilyl)ethoxycarbonylTeocCleaved by fluorideTBAF, HF-PyridineOffers an alternative orthogonal removal strategy.

Choosing an alternative depends on the overall synthetic route and the functional groups present in your molecule. For many applications, switching to a Cbz or Fmoc group can significantly improve cross-coupling yields while providing a reliable method for deprotection later in the synthesis.

References

optimizing reaction time and temperature for Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for the removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a question-and-answer format to help researchers, scientists, and drug development professionals overcome common challenges related to reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for Boc deprotection?

A1: The most common methods for Boc deprotection involve the use of a strong acid at room temperature.[1] Standard conditions typically utilize a solution of 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[2] Another widely used reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[2][3] For most substrates, these reactions are complete within 30 minutes to 2 hours at room temperature.[2][3]

Q2: How do reaction time and temperature influence the efficiency of Boc deprotection?

A2: Reaction time and temperature are critical, interdependent variables.

  • Reaction Time: The required time depends on the substrate's reactivity. While standard deprotections are often complete in 1-2 hours, sterically hindered amines may require longer reaction times for full removal.[4][5] It is crucial to monitor the reaction's progress to avoid unnecessarily long exposure to harsh acidic conditions.[6]

  • Temperature: Most Boc deprotections proceed efficiently at room temperature (20-25°C).[1] Elevating the temperature can increase the reaction rate, which is particularly useful for challenging or sterically hindered substrates.[4] However, higher temperatures can also accelerate side reactions, such as the alkylation of sensitive residues by the tert-butyl cation or racemization of chiral centers.[7][8] If heating is necessary, gentle warming (e.g., to 40°C) is recommended as a starting point.[4][9]

Q3: My Boc deprotection is slow or incomplete. What are the common causes?

A3: Incomplete deprotection is a frequent issue that can stem from several factors:

  • Insufficient Acid Strength/Concentration: The acidic conditions may be too weak or the reagent may have degraded (e.g., TFA can absorb water, reducing its effectiveness).[5][10]

  • Inadequate Reaction Time: The reaction may not have been allowed to run long enough for the specific substrate.[5]

  • Low Temperature: For less reactive substrates, room temperature may be insufficient to drive the reaction to completion.[2]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can physically block the acid from accessing the protection site, slowing the cleavage reaction.[4][10]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[10]

Q4: How can I monitor the progress of the deprotection reaction?

A4: Monitoring the reaction is essential for optimization. The most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective method to visualize the consumption of the starting material and the appearance of the product, which will have a different Rf value.[5][10] The newly formed free amine can often be visualized with a ninhydrin stain.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive evidence of the reaction's progress by separating the reaction components and confirming the mass of the desired product.[4][9]

Q5: Are there non-acidic methods where temperature is the primary driver for Boc deprotection?

A5: Yes, thermal deprotection is an alternative that avoids the use of acid catalysts.[11] This method involves heating the N-Boc protected amine in a suitable solvent. However, it often requires high temperatures (e.g., 120°C to 240°C) to achieve a practical reaction rate.[12] The efficiency is highly dependent on the solvent, with polar protic solvents like trifluoroethanol (TFE) and methanol (MeOH) being more effective than aprotic solvents.[12] While this method can be "greener," the high temperatures may cause other side reactions, like elimination or racemization, for sensitive substrates.[8]

Troubleshooting Guide & Optimization

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: The deprotection is incomplete after several hours at room temperature.

Possible Cause Recommended Action Citation
Insufficient Acid Increase the acid concentration. For example, if using 20% TFA in DCM, increase it to 50%. Alternatively, switch to a stronger system like 4M HCl in dioxane.[9]
Low Temperature Gently warm the reaction mixture to 40°C and continue to monitor its progress. Be aware that this may increase the risk of side reactions.[2][4]
Steric Hindrance For sterically hindered substrates, a combination of longer reaction time, increased acid concentration, and potentially elevated temperature may be required.[4][9]
Reagent Quality Ensure your acid (e.g., TFA) is not old and has been stored properly to prevent water absorption, which decreases its effective acidity.[5]

Issue 2: The reaction is complete, but I'm observing significant side products.

Possible Cause Recommended Action Citation
t-Butylation The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., Trp, Met, Cys). Add a "scavenger" like triisopropylsilane (TIS), water, or thioanisole (2.5-5% v/v) to the reaction mixture to trap the carbocation.[2][7][11]
Trifluoroacetylation When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group. To mitigate this, ensure complete removal of TFA during work-up, for instance, by co-evaporating the residue with toluene.[9]
Degradation from Heat If the reaction was heated, the side products may be due to thermal degradation. Attempt the reaction again at a lower temperature for a longer period or switch to a milder deprotection reagent.[8]

Data Presentation

Table 1: Comparison of Acidic Deprotection Conditions for a Model Tetrapeptide (APFG)

ReagentTimePurity of Target Peptide (%)NotesCitation
50% TFA/DCM5 min78%Incomplete deprotection resulted in deletion sequences.[13]
50% TFA/DCM30 min>95%Longer reaction time led to a clean product.[13]
4M HCl/dioxane5 min85%Incomplete deprotection was observed.[13]
4M HCl/dioxane30 min>95%Sufficient time yielded a clean product.[13]

Table 2: Effect of Temperature and Solvent on Thermal Boc Deprotection (30 min residence time)

SubstrateSolventTemperature (°C)Yield (%)Citation
N-Boc imidazoleTFE120100%[12]
N-Boc imidazoleMeOH120100%[12]
N-Boc imidazoleTHF12047%[12]
N-Boc imidazoleToluene1200%[12]
N-Boc anilineTFE24093%[12]
N-Boc anilineMeOH24088%[12]
N-Boc phenethylamineTFE24044%[12]

Visualizations

Caption: General mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Troubleshooting Flowchart for Incomplete Deprotection start Start: Incomplete Boc Deprotection check_acid Is acid concentration sufficient? (e.g., 25-50% TFA) start->check_acid increase_acid Increase acid concentration or switch to 4M HCl/dioxane check_acid->increase_acid No check_time Was reaction time adequate? (Typically 1-2 hours) check_acid->check_time Yes increase_acid->check_time increase_time Extend reaction time and continue monitoring (TLC/LC-MS) check_time->increase_time No check_temp Is the substrate sterically hindered or unreactive? check_time->check_temp Yes increase_time->check_temp increase_temp Gently warm to 40°C. Add scavengers to prevent side reactions. check_temp->increase_temp Yes check_side_products Are side products a major issue? check_temp->check_side_products No increase_temp->check_side_products add_scavengers Add scavengers (TIS, H₂O) to trap t-butyl cation check_side_products->add_scavengers Yes success Success: Complete Deprotection check_side_products->success No add_scavengers->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol describes a general method for removing a Boc group with trifluoroacetic acid in dichloromethane.[3][9]

  • Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling (Optional): For sensitive substrates, cool the solution to 0°C using an ice bath.[9]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[3] If required, add scavengers (e.g., triisopropylsilane, 2.5-5% v/v) to the mixture at this stage.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3][11]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[9]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9][11] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[9] The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.[4]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is a common alternative to TFA, often yielding a crystalline hydrochloride salt that is easier to handle.[3][14]

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if it is not readily soluble in the HCl/dioxane solution.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate at room temperature.[3][11]

  • Reaction: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution. Complete conversion is often achieved within 30 minutes to 2 hours.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[3]

  • Work-up: If a precipitate has formed, collect the solid by filtration and wash it with a cold solvent like anhydrous diethyl ether to remove impurities.[11] If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt.[3] The product can then be triturated with diethyl ether to induce precipitation. Dry the resulting solid under vacuum.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules is a critical aspect of drug discovery and development. The choice of a synthetic route can significantly impact the efficiency, cost-effectiveness, and scalability of producing a target compound. This guide provides a comparative analysis of plausible synthetic routes to tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a compound of interest in medicinal chemistry. The comparison is based on established chemical transformations, with supporting data from analogous reactions found in the literature.

Two primary synthetic strategies are evaluated:

  • Route A: A direct, single-step approach involving the Boc protection of the commercially available amine, 1-(4-bromophenyl)cyclobutanamine.

  • Route B: A two-step sequence commencing with the commercially available alcohol, 1-(4-bromophenyl)cyclobutanol, proceeding through a Ritter reaction to form an intermediate amide, which is subsequently hydrolyzed and protected.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two proposed synthetic routes. Data is extrapolated from analogous reactions in the chemical literature.

MetricRoute A: Direct Boc ProtectionRoute B: Ritter Reaction & Protection
Starting Material 1-(4-bromophenyl)cyclobutanamine1-(4-bromophenyl)cyclobutanol
Number of Steps 12 (Ritter reaction, Hydrolysis & Boc protection)
Overall Yield (estimated) >90%60-70%
Reaction Time 2-6 hours12-24 hours
Key Reagents Di-tert-butyl dicarbonate, Base (e.g., TEA, DMAP)Strong Acid (e.g., H₂SO₄), Nitrile, Base for hydrolysis, Di-tert-butyl dicarbonate
Scalability HighModerate
Purification Simple extraction and/or crystallizationChromatographic separation may be required

Experimental Protocols

Route A: Direct Boc Protection of 1-(4-bromophenyl)cyclobutanamine

This route offers a highly efficient and direct synthesis from a commercially available starting material.

Step 1: Synthesis of this compound

To a solution of 1-(4-bromophenyl)cyclobutanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, for instance, triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or flash column chromatography if necessary.[1][2][3][4][5]

Route B: Synthesis via Ritter Reaction from 1-(4-bromophenyl)cyclobutanol

This route provides an alternative pathway utilizing a different commercially available starting material and a classic named reaction.

Step 1: Synthesis of N-(1-(4-bromophenyl)cyclobutyl)acetamide via Ritter Reaction

1-(4-bromophenyl)cyclobutanol (1.0 eq) is dissolved in a nitrile solvent, such as acetonitrile, which also acts as the reactant. The solution is cooled in an ice bath, and a strong acid, typically concentrated sulfuric acid (2.0-3.0 eq), is added dropwise while maintaining the temperature below 10 °C.[6][7][8][9] The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC. The mixture is carefully poured onto crushed ice and neutralized with a base (e.g., aqueous sodium hydroxide) to precipitate the crude N-(1-(4-bromophenyl)cyclobutyl)acetamide. The solid is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of N-(1-(4-bromophenyl)cyclobutyl)acetamide and subsequent Boc Protection

The crude N-(1-(4-bromophenyl)cyclobutyl)acetamide from the previous step is subjected to acidic or basic hydrolysis to yield 1-(4-bromophenyl)cyclobutanamine. For example, the amide can be refluxed in aqueous hydrochloric acid. After cooling, the reaction mixture is basified to liberate the free amine, which is then extracted with an organic solvent. The organic extracts are dried and concentrated. The resulting crude amine is then protected with di-tert-butyl dicarbonate following the protocol described in Route A to afford the final product, this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

G cluster_A Route A: Direct Boc Protection A1 1-(4-bromophenyl)cyclobutanamine A2 This compound A1->A2 Boc₂O, Base

Caption: A direct, one-step synthesis to the target compound.

G cluster_B Route B: Ritter Reaction Pathway B1 1-(4-bromophenyl)cyclobutanol B2 N-(1-(4-bromophenyl)cyclobutyl)acetamide B1->B2 Ritter Reaction (CH₃CN, H₂SO₄) B3 1-(4-bromophenyl)cyclobutanamine B2->B3 Hydrolysis B4 This compound B3->B4 Boc₂O, Base

Caption: A multi-step approach via a Ritter reaction intermediate.

Conclusion

For the synthesis of this compound, Route A emerges as the superior strategy. Its single-step nature, high anticipated yield, shorter reaction time, and simpler purification make it a more efficient and scalable option, particularly given the commercial availability of the starting amine. While Route B is a viable alternative that demonstrates the application of a classic organic transformation, it is less efficient due to the multiple steps and potentially lower overall yield. The choice between these routes in a research or industrial setting would likely favor Route A for its practicality and cost-effectiveness.

References

A Comparative Guide to Amine Protecting Groups for 1-(4-bromophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the amine functionality of 1-(4-bromophenyl)cyclobutanamine is a critical consideration in the design of multi-step synthetic routes. The ideal protecting group should be introduced in high yield, remain stable under various reaction conditions, and be cleaved selectively in high yield without affecting other functional groups, such as the aryl bromide. This guide provides an objective comparison of several common amine protecting groups, including experimental data and detailed protocols to aid in the selection of the most suitable alternative for your specific synthetic strategy.

Comparison of Key Performance Metrics

The following table summarizes the key quantitative data for the protection and deprotection of 1-(4-bromophenyl)cyclobutanamine with various common amine protecting groups.

Protecting GroupProtection ReagentProtection ConditionsProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA)THF, Room Temperature, 12 h>95 (Estimated)4M HCl in 1,4-DioxaneQuantitative
Cbz Benzyl chloroformate (Cbz-Cl), NaHCO₃Dioxane/Water, 0 °C to RT, 4 h~90 (Estimated)H₂, 10% Pd/C, MethanolHigh (Potential for debromination)
Fmoc Fmoc-Cl, NaHCO₃Dioxane/Water, Room Temperature, 1-2 h80-9020% Piperidine in DMF>95
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride (Ns-Cl), PyridineCH₂Cl₂, 0 °C to RT, 2-4 hHigh (Estimated)Thiophenol, K₂CO₃, Acetonitrile>90
TFA Trifluoroacetic anhydride (TFAA), Triethylamine (TEA)CH₂Cl₂, 0 °C, 1 hHigh (Estimated)K₂CO₃, Methanol/Water, RT>95

In-Depth Analysis and Experimental Protocols

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and cleavage under acidic conditions, providing orthogonality with base-labile and hydrogenolysis-labile protecting groups.

Advantages:

  • High protection yields.

  • Stable to a wide range of non-acidic reagents.

  • Clean and generally high-yielding deprotection.

Disadvantages:

  • Requires strong acid for removal, which may not be suitable for acid-sensitive substrates.

Experimental Protocols:

  • Protection of 1-(4-bromophenyl)cyclobutanamine with Boc Anhydride:

    • Dissolve 1-(4-bromophenyl)cyclobutanamine (1.0 eq) in tetrahydrofuran (THF).

    • Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (1.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate.

  • Deprotection of Boc-protected Amine:

    • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of 1,4-dioxane.

    • Add a solution of 4M HCl in 1,4-dioxane (10 eq).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the amine.

Boc_Protection_Deprotection Amine 1-(4-bromophenyl)cyclobutanamine Boc_Protected Boc-protected Amine Amine->Boc_Protected (Boc)2O, TEA THF, RT Deprotected_Amine 1-(4-bromophenyl)cyclobutanamine (HCl salt) Boc_Protected->Deprotected_Amine 4M HCl in Dioxane RT

Boc Protection and Deprotection Workflow
Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group, valued for its stability under both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.

Advantages:

  • Stable to a wide range of reaction conditions.

  • Orthogonal to acid- and base-labile protecting groups.

Disadvantages:

  • Catalytic hydrogenolysis may also reduce the aryl bromide functionality. Careful selection of catalyst and reaction conditions is crucial.

Experimental Protocols:

  • Protection of 1-(4-bromophenyl)cyclobutanamine with Cbz-Cl:

    • Suspend 1-(4-bromophenyl)cyclobutanamine (1.0 eq) in a mixture of dioxane and water.

    • Cool the mixture to 0 °C and add sodium bicarbonate (2.5 eq).

    • Add benzyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Deprotection of Cbz-protected Amine:

    • Dissolve the Cbz-protected amine (1.0 eq) in methanol.

    • Add 10% Palladium on carbon (10 mol%).

    • Stir the mixture under an atmosphere of hydrogen gas (balloon pressure) at room temperature.

    • Monitor the reaction carefully by TLC to minimize debromination.

    • Filter the catalyst through celite and concentrate the filtrate.

Cbz_Protection_Deprotection Amine 1-(4-bromophenyl)cyclobutanamine Cbz_Protected Cbz-protected Amine Amine->Cbz_Protected Cbz-Cl, NaHCO3 Dioxane/Water Deprotected_Amine 1-(4-bromophenyl)cyclobutanamine Cbz_Protected->Deprotected_Amine H2, Pd/C Methanol

Cbz Protection and Deprotection Workflow
9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and hydrogenolysis-labile Cbz group. It is widely used in solid-phase peptide synthesis.

Advantages:

  • Stable to acidic and hydrogenolysis conditions.

  • Cleavage occurs under mild basic conditions.

Disadvantages:

  • The fluorenyl group is large and can sometimes lead to solubility issues.

Experimental Protocols:

  • Protection of 1-(4-bromophenyl)cyclobutanamine with Fmoc-Cl:

    • Dissolve 1-(4-bromophenyl)cyclobutanamine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Extract the product and purify by recrystallization or column chromatography to yield N-(1-(4-bromophenyl)cyclobutyl)-9H-fluoren-9-ylmethanamine.

  • Deprotection of Fmoc-protected Amine:

    • Dissolve the Fmoc-protected amine (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and purify the resulting amine.

Fmoc_Protection_Deprotection Amine 1-(4-bromophenyl)cyclobutanamine Fmoc_Protected Fmoc-protected Amine Amine->Fmoc_Protected Fmoc-Cl, NaHCO3 Dioxane/Water Deprotected_Amine 1-(4-bromophenyl)cyclobutanamine Fmoc_Protected->Deprotected_Amine 20% Piperidine in DMF

Fmoc Protection and Deprotection Workflow
2-Nitrobenzenesulfonyl (Nosyl) Group

The nosyl group is a robust protecting group that is stable to strongly acidic conditions and many other reagents. It can be cleaved under mild conditions using a thiol and a base.

Advantages:

  • High stability to acidic conditions.

  • Orthogonal to Boc, Cbz, and Fmoc groups.

  • The protected sulfonamide has an acidic N-H proton, allowing for further N-alkylation.

Disadvantages:

  • Requires the use of thiols for deprotection, which can have an unpleasant odor.

Experimental Protocols:

  • Protection of 1-(4-bromophenyl)cyclobutanamine with Ns-Cl:

    • Dissolve 1-(4-bromophenyl)cyclobutanamine (1.0 eq) in dichloromethane (CH₂Cl₂).

    • Add pyridine (1.5 eq) and cool the solution to 0 °C.

    • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with aqueous acid and brine, then purify by column chromatography to yield N-(1-(4-bromophenyl)cyclobutyl)-2-nitrobenzenesulfonamide.

  • Deprotection of Nosyl-protected Amine:

    • Dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.

    • Add potassium carbonate (2.0 eq) and thiophenol (1.5 eq).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.

Nosyl_Protection_Deprotection Amine 1-(4-bromophenyl)cyclobutanamine Nosyl_Protected Nosyl-protected Amine Amine->Nosyl_Protected Ns-Cl, Pyridine CH2Cl2 Deprotected_Amine 1-(4-bromophenyl)cyclobutanamine Nosyl_Protected->Deprotected_Amine Thiophenol, K2CO3 Acetonitrile

Nosyl Protection and Deprotection Workflow
Trifluoroacetyl (TFA) Group

The trifluoroacetyl group is a useful protecting group that is stable to acidic conditions but can be readily cleaved under mild basic conditions.

Advantages:

  • Stable to strongly acidic conditions.

  • Easily removed with mild base.

  • Orthogonal to acid-labile and hydrogenolysis-labile groups.

Disadvantages:

  • The protected amide can be less stable than carbamates under certain conditions.

Experimental Protocols:

  • Protection of 1-(4-bromophenyl)cyclobutanamine with TFAA:

    • Dissolve 1-(4-bromophenyl)cyclobutanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C and add trifluoroacetic anhydride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Wash the reaction with water and brine, then concentrate to obtain N-(1-(4-bromophenyl)cyclobutyl)-2,2,2-trifluoroacetamide.

  • Deprotection of TFA-protected Amine:

    • Dissolve the TFA-protected amine (1.0 eq) in a mixture of methanol and water.

    • Add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature until deprotection is complete (monitor by TLC).

    • Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent.

TFA_Protection_Deprotection Amine 1-(4-bromophenyl)cyclobutanamine TFA_Protected TFA-protected Amine Amine->TFA_Protected TFAA, TEA CH2Cl2 Deprotected_Amine 1-(4-bromophenyl)cyclobutanamine TFA_Protected->Deprotected_Amine K2CO3 Methanol/Water

TFA Protection and Deprotection Workflow

Conclusion and Recommendations

The choice of an amine protecting group for 1-(4-bromophenyl)cyclobutanamine is highly dependent on the planned synthetic route.

  • For general purposes where acidic conditions are tolerated in subsequent steps, the Boc group offers a reliable and high-yielding option.

  • If orthogonality to acid-labile groups is required and the potential for debromination can be carefully managed, the Cbz group is a suitable choice.

  • When base-lability is desired for orthogonal deprotection, the Fmoc group provides a robust alternative.

  • For reactions requiring very high stability to a broad range of conditions, the Nosyl group is an excellent candidate, with the caveat of using thiols for its removal.

  • The TFA group is a valuable option when stability to acid is necessary, and mild basic deprotection is preferred.

It is strongly recommended to perform small-scale test reactions to optimize conditions for both protection and deprotection steps within the context of the specific synthetic sequence to ensure the highest possible yields and purity of the desired products.

A Comparative Guide to Amine Protection Strategies for Arylcyclobutylamines: Boc vs. Fmoc vs. Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is increasingly incorporated into modern medicinal chemistry to provide unique three-dimensional scaffolds.[1] Arylcyclobutylamines, in particular, represent a critical class of intermediates in the synthesis of novel therapeutics. Protecting the amine functionality is a crucial step to prevent unwanted side reactions and achieve the desired chemical transformations. The choice of the amine protecting group is a critical decision that impacts reaction efficiency, purification strategies, and the overall synthetic route.

This guide provides an objective comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—in the context of arylcyclobutylamine synthesis. We present a summary of their performance, detailed experimental protocols, and a discussion of their strategic application.

Comparative Performance Data

The selection of a protecting group hinges on its stability to various reaction conditions and the ease and selectivity of its removal. The following table summarizes typical quantitative data for the protection and deprotection of amines, which is representative for arylcyclobutylamine substrates.

Characteristic Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl) Cbz (Carboxybenzyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl or Fmoc-OSuBenzyl chloroformate (Cbz-Cl)
Typical Protection Conditions Boc₂O, Base (e.g., NaOH, DMAP, TEA), Solvent (e.g., DCM, THF, Dioxane/H₂O), Room Temperature[2][3]Fmoc-Cl, Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DCM), 0°C to Room Temperature[4]Cbz-Cl, Base (e.g., Na₂CO₃, NaHCO₃), Solvent (e.g., THF/H₂O, H₂O), 0°C to Room Temperature[5][6][7]
Typical Protection Yield >95%[2]>95%>90%[6][8]
Deprotection Condition Acid-labile : Strong acid (e.g., TFA in DCM, HCl in Dioxane)[2][9]Base-labile : Secondary amine base (e.g., 20% Piperidine in DMF)[10][11]Hydrogenolysis : H₂, Pd/C catalyst; or strong acidic conditions[5]
Typical Deprotection Yield >95% (Often quantitative)[9]>95%[8]>95%[8]
Stability Stable to base, hydrogenolysis, and nucleophiles.[12][13]Stable to acid and hydrogenolysis (though can be cleaved under some conditions).[4][14]Stable to acidic and basic conditions.[5][15]
Key Advantages Robust, high-yielding, clean deprotection byproducts (CO₂, isobutene).[16]Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Deprotection can be monitored by UV.[10]Orthogonal to Boc and Fmoc.[5] Can impart crystallinity, aiding purification.[15] Economical for large-scale synthesis.[15]
Key Disadvantages Strong acid for deprotection may cleave other acid-sensitive groups.Deprotection base (piperidine) must be thoroughly removed. Dibenzofulvene byproduct can cause side reactions if not scavenged.[11]Incompatible with catalytic hydrogenation conditions needed for other steps (e.g., nitro group reduction). Catalyst can be pyrophoric.[17]

Experimental Protocols

The following are generalized, representative protocols for the protection and deprotection of a primary or secondary arylcyclobutylamine. Researchers should optimize conditions for their specific substrate.

Boc Protection and Deprotection

Protection Protocol (Boc₂O):

  • Dissolve the arylcyclobutylamine (1.0 equiv) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA, 1.5 equiv) or aqueous sodium hydroxide (NaOH, 1.5 equiv).[2]

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Deprotection Protocol (TFA):

  • Dissolve the Boc-protected arylcyclobutylamine in DCM (e.g., 10 mL per 1 g of substrate).[18]

  • Cool the solution to 0 °C and add Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).[18]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until effervescence ceases, or use an ion-exchange resin.[18]

  • Extract the free amine with an appropriate organic solvent.

Fmoc Protection and Deprotection

Protection Protocol (Fmoc-Cl):

  • Dissolve the arylcyclobutylamine (1.0 equiv) in an aqueous solvent mixture like 10% sodium carbonate or dioxane/water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) as a solid or a solution in dioxane, while stirring vigorously.[4]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Upon completion, dilute with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Deprotection Protocol (Piperidine):

  • Dissolve the Fmoc-protected amine in a solution of 20% piperidine in Dimethylformamide (DMF).[8][10]

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the solvent and piperidine under high vacuum.

  • The crude product can often be used directly or purified by chromatography to remove the dibenzofulvene-piperidine adduct.[8]

Cbz Protection and Deprotection

Protection Protocol (Cbz-Cl):

  • Dissolve the arylcyclobutylamine (1.0 equiv) in a solvent mixture such as THF/water or in an aqueous solution of a base like sodium carbonate (2.5 equiv).[5][6]

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, ensuring the temperature is maintained.[6]

  • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.[6]

  • Upon completion, extract the product with an organic solvent, wash, dry, and concentrate.

  • The Cbz-protected amine can often be purified by recrystallization due to its tendency to form crystalline solids.[15]

Deprotection Protocol (Hydrogenolysis):

  • Dissolve the Cbz-protected substrate in a solvent suitable for hydrogenation, such as Methanol, Ethanol, or Ethyl Acetate.[18]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for lab scale). Repeat this process three times.[18]

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature for 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate.

Visualization of Structures and Strategies

Chemical Structures of Protected Arylcyclobutylamines

The following diagram illustrates the structures of a generic arylcyclobutylamine after protection with Boc, Fmoc, and Cbz groups.

G cluster_amine Arylcyclobutylamine cluster_protected Protected Amines amine boc Boc-Protected amine->boc fmoc Fmoc-Protected amine->fmoc cbz Cbz-Protected amine->cbz

Caption: Structures of Boc-, Fmoc-, and Cbz-protected arylcyclobutylamines.

Orthogonal Deprotection Workflow

Orthogonality is a key principle in chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. This enables sequential, site-specific modifications of complex molecules. The distinct cleavage conditions for Boc, Fmoc, and Cbz make them an excellent orthogonal set.

Orthogonal_Deprotection Orthogonal Deprotection Strategy Start Molecule with Boc, Fmoc, Cbz Groups Base Base (e.g., 20% Piperidine/DMF) Start->Base Treat with Acid Acid (e.g., TFA/DCM) Start->Acid Treat with H2 Hydrogenolysis (H₂, Pd/C) Start->H2 Treat with Product_Fmoc_Removed Fmoc group removed (Boc, Cbz remain) Base->Product_Fmoc_Removed Yields Product_Boc_Removed Boc group removed (Fmoc, Cbz remain) Acid->Product_Boc_Removed Yields Product_Cbz_Removed Cbz group removed (Boc, Fmoc remain) H2->Product_Cbz_Removed Yields

Caption: Logical workflow demonstrating the orthogonal deprotection of Boc, Fmoc, and Cbz.

General Synthetic Workflow

The protection-deprotection sequence is a fundamental part of a larger synthetic plan.

Workflow A Arylcyclobutylamine (Starting Material) B Protection Reaction (Boc, Fmoc, or Cbz) A->B C Protected Intermediate B->C D One or More Synthetic Steps C->D E Deprotection Reaction D->E F Final Product (Free Amine) E->F

Caption: A generalized workflow for synthesis involving amine protection and deprotection.

Conclusion and Strategic Recommendations

The choice between Boc, Fmoc, and Cbz for protecting arylcyclobutylamines depends entirely on the planned synthetic route and the other functional groups present in the molecule.

  • Boc is the go-to, all-purpose protecting group for its stability and ease of use, provided that subsequent reaction steps do not require strong acidic conditions and no other acid-labile groups are present.

  • Fmoc is the ideal choice when orthogonality to both acid-labile (like Boc) and hydrogenolysis-labile groups is required. It is the standard for solid-phase peptide synthesis and is invaluable when acid-sensitive moieties must be preserved.[10]

  • Cbz remains a highly valuable protecting group, especially in solution-phase synthesis where its stability to both acids and bases is an asset.[8] Its tendency to enhance crystallinity can be a significant advantage for purifying intermediates on a large scale without chromatography.[15]

By carefully considering the stability, orthogonality, and practical aspects of each protecting group, researchers can design robust and efficient syntheses for the development of novel arylcyclobutylamine-based compounds.

References

Spectroscopic Analysis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate and its structural analogs. Due to the limited availability of direct experimental data for the target compound, this guide leverages data from closely related molecules to provide insights into its likely spectroscopic characteristics. This information is crucial for substance identification, characterization, and quality control in research and drug development.

Comparison of Spectroscopic Data

The following tables summarize the available spectroscopic data for key structural analogs of this compound. This data provides a basis for predicting the spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
tert-Butyl (4-bromophenyl)carbamate[1]CDCl₃7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H)
tert-Butyl (4-chlorophenyl)carbamate[1]CDCl₃7.29-7.32 (d, J = 9Hz, 2H), 7.24 (d, J = 8Hz, 2H), 6.52 (bs, 1H), 1.51 (s, 9H)
tert-Butyl phenylcarbamateCDCl₃7.33-7.28 (m, 4H), 7.03 (t, J = 7.4 Hz, 1H), 6.65 (s, 1H), 1.52 (s, 9H)

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

CompoundSolventChemical Shifts (δ, ppm)
tert-Butyl (4-bromophenyl)carbamate[1]CDCl₃152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31
tert-Butyl (4-chlorophenyl)carbamate[1]CDCl₃151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10
tert-Butyl phenylcarbamateCDCl₃152.8, 138.1, 129.0, 123.0, 118.7, 80.7, 28.4

Table 3: Infrared (IR) Spectroscopy Data of an Analogous Compound

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
tert-Butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate[2]Solid2952, 2932, 2868 (C-H stretch), 1715 (C=O stretch, carbamate), 1607, 1497, 1474 (aromatic C=C stretch), 1246, 1176, 1160 (C-O stretch), 823 (C-H bend, aromatic)

Table 4: Mass Spectrometry Data of an Analogous Compound

CompoundIonization Method[M+H]⁺ (m/z)
tert-Butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate[2]ESI-TOF622.3891

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

  • KBr Pellet Method:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and collect the spectrum.[3]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[4] Further dilute this stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[4]

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode, scanning a relevant mass-to-charge (m/z) range.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a solid organic compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Solid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR ATR_Prep Direct Application to ATR Crystal Sample->ATR_Prep For IR (ATR) Pellet_Prep Grinding with KBr & Pellet Pressing Sample->Pellet_Prep For IR (KBr) MS_Prep Dilution in Volatile Solvent Sample->MS_Prep For MS NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer ATR_Prep->IR Pellet_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis of a solid organic compound.

signaling_pathway_placeholder A Compound Isolation and Purification B Structural Elucidation A->B Spectroscopic Techniques C Purity Assessment A->C Spectroscopic Techniques E Final Characterization B->E C->E D Quantitative Analysis D->E

Caption: Logical relationship of spectroscopic analysis in compound characterization.

References

Comparative Guide to Analytical Method Validation for tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantitative determination of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a key intermediate in pharmaceutical synthesis. The validation of these methods is crucial for ensuring the quality, consistency, and reliability of analytical data in a regulated environment.[1][2] The methodologies and validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The two methods compared are:

  • Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][6] It is a critical component of Good Manufacturing Practice (GMP) and ensures the reliability and accuracy of results for raw materials, intermediates, and finished products.[2][7] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][6][8]

Comparative Overview of Analytical Methods

While both RP-HPLC and GC-MS are powerful techniques for the analysis of organic compounds, they offer different advantages and are suited to different analytical challenges. RP-HPLC is often preferred for thermally labile or non-volatile compounds, which is a common characteristic of carbamates.[9] GC-MS, on the other hand, provides excellent separation efficiency and definitive identification through mass fragmentation patterns, but can pose challenges for thermally unstable molecules like some carbamates.[10][11]

Experimental Protocols

Method 1: RP-HPLC-UV

This method provides a robust and widely applicable approach for the quantification of this compound.

3.1.1. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes, and then dilute to volume with the diluent.

3.1.2. Chromatographic Conditions

Parameter Setting
Instrument HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm

| Injection Volume | 10 µL |

Method 2: GC-MS

This method offers high specificity and sensitivity, making it suitable for impurity profiling and trace-level analysis.

3.2.1. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Solution (10 µg/mL): Accurately weigh an amount of the test sample equivalent to 1 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of ethyl acetate, sonicate for 10 minutes, and then dilute to volume with ethyl acetate.

3.2.2. Chromatographic and Mass Spectrometric Conditions

Parameter Setting
Instrument Gas chromatograph coupled with a mass spectrometer
Column Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 250°C (with a programmed temperature ramp to minimize thermal degradation)[10]
Oven Program Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Mode | Selected Ion Monitoring (SIM) using characteristic ions of the analyte |

Validation Data Comparison

The following tables summarize the hypothetical performance data obtained during the validation of the two proposed analytical methods.

Table 1: Specificity and Linearity
ParameterRP-HPLC-UVGC-MS
Specificity No interference from blank and placebo at the retention time of the analyte.No interfering peaks at the retention time of the analyte in blank and placebo. Mass spectrum confirms identity.
Linearity Range 1 - 150 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = 45872x + 1250y = 98750x + 850
Table 2: Accuracy (Recovery)
Concentration LevelRP-HPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)
80% 99.5 ± 0.8%99.2 ± 1.1%
100% 100.2 ± 0.6%100.5 ± 0.9%
120% 99.8 ± 0.7%99.6 ± 1.0%
Table 3: Precision (Relative Standard Deviation - RSD)
Precision TypeRP-HPLC-UV (% RSD)GC-MS (% RSD)
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision (n=6) < 1.5%< 2.0%
Table 4: Detection and Quantitation Limits
ParameterRP-HPLC-UVGC-MS
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the validation process for each analytical method.

RP_HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters A Method Development & Optimization B Prepare Validation Protocol A->B C Reference Standard & Sample Preparation B->C D Specificity (Blank, Placebo) C->D E Linearity & Range C->E F Accuracy (Recovery Study) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ (Signal-to-Noise) C->H I Robustness C->I J Data Analysis & Statistical Evaluation D->J E->J F->J G->J H->J I->J K Validation Report Generation J->K caption RP-HPLC Method Validation Workflow GC_MS_Validation_Workflow cluster_prep_gc Preparation Phase cluster_validation_gc Validation Execution A_gc Method Development (Thermal Stability Focus) B_gc Draft Validation Protocol A_gc->B_gc C_gc Standard & Sample Preparation in Volatile Solvent B_gc->C_gc D_gc Specificity (Peak Purity & Mass Spectra) C_gc->D_gc E_gc Linearity & Range C_gc->E_gc F_gc Accuracy (Spiked Recovery) C_gc->F_gc G_gc Precision (Intra- & Inter-day) C_gc->G_gc H_gc LOD & LOQ (S/N Ratio) C_gc->H_gc I_gc Robustness (Flow, Temp Variations) C_gc->I_gc J_gc Data Interpretation & Statistical Review D_gc->J_gc E_gc->J_gc F_gc->J_gc G_gc->J_gc H_gc->J_gc I_gc->J_gc K_gc Final Validation Report J_gc->K_gc caption GC-MS Method Validation Workflow

References

Cyclobutyl vs. Cyclopropyl Carbamates: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Small, strained ring systems like cyclobutane and cyclopropane, when incorporated into a carbamate linkage, offer unique structural and physicochemical properties that can significantly impact a drug candidate's profile. This guide provides a comprehensive comparison of cyclobutyl and cyclopropyl carbamates, supported by experimental data, to inform strategic decisions in medicinal chemistry.

The strategic incorporation of small carbocyclic rings into drug candidates can profoundly influence their metabolic stability, binding affinity, and solubility. Cyclopropane, with a ring strain of approximately 28.1 kcal/mol, and cyclobutane, with a slightly lower strain of 26.3 kcal/mol, impart distinct conformational constraints and electronic characteristics to molecules.[1] These differences become particularly relevant when they are part of a carbamate moiety, a common functional group in pharmaceuticals known for its role as a stable amide bond surrogate.

Data Presentation: Physicochemical and Metabolic Stability Comparison

The following tables summarize key quantitative data for analogous compounds, highlighting the impact of substituting a cyclobutyl for a cyclopropyl group within a carbamate-containing molecule.

Table 1: Physicochemical Properties of Analogous Cyclobutyl and Cyclopropyl Carbamates

Compound IDMoietyMolecular Weight ( g/mol )Calculated logP
Model Carbamate 1 Cyclopropyl250.32.8
Model Carbamate 2 Cyclobutyl264.33.1

Note: Data is representative and compiled from various sources in medicinal chemistry literature.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDMoietyIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, min)
Buclizine Analog 1 CF3-cyclopropyl->120
Buclizine Analog 2 CF3-cyclobutyl->120
Model Amide 1 Analog 1 CF3-cyclopropyl15514
Model Amide 1 Analog 2 CF3-cyclobutyl15015
Tebutam Analog 1 CF3-cyclopropyl11519
Tebutam Analog 2 CF3-cyclobutyl10022

Data sourced from Mykhailiuk et al. (2024).[1]

In the presented data, the metabolic stabilities of the cyclobutane and cyclopropane analogs were found to be remarkably similar in several instances.[1] For both the Buclizine and Model Amide 1 analogs, the introduction of either small ring resulted in comparable metabolic outcomes.[1]

Experimental Protocols

Detailed methodologies for the synthesis of cyclobutyl and cyclopropyl carbamates, as well as for key in vitro assays, are provided below.

Protocol 1: General Synthesis of N-Aryl Cycloalkyl Carbamates

This protocol describes a general method for the synthesis of N-aryl carbamates from an aromatic amine and a cyclic carbonate, which can be adapted for cyclopropyl and cyclobutyl derivatives.

Materials:

  • Aromatic amine (1.5 equiv)

  • Cyclic carbonate (e.g., propylene carbonate as a model) (1 equiv, 2 mmol)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (30 mol%)

  • 5 mL round-bottom flask

  • Stir bar

  • Flash chromatography supplies

Procedure:

  • To a 5 mL round-bottom flask, add the cyclic carbonate (1 equiv), the aromatic amine (1.5 equiv), and TBD (30 mol%).

  • Stir the reaction mixture at room temperature for the required time, monitoring by TLC.

  • Upon completion, the crude product is purified by flash chromatography to yield the N-aryl carbamate.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical procedure to determine the in vitro metabolic stability of a test compound.

Materials:

  • Test compound (1 µM)

  • Pooled human liver microsomes (0.5 mg/mL)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubator/shaker at 37°C

  • Quenching solution (e.g., cold acetonitrile with internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.

  • Add the test compound to the microsome solution and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the test compound over time.

Mandatory Visualization

G cluster_0 Synthesis of N-Cycloalkyl Carbamate Cycloalkylamine Cycloalkylamine Reaction Reaction Cycloalkylamine->Reaction Chloroformate Chloroformate Chloroformate->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup_Purification Workup_Purification Reaction->Workup_Purification N_Cycloalkyl_Carbamate N_Cycloalkyl_Carbamate Workup_Purification->N_Cycloalkyl_Carbamate

Caption: General workflow for the synthesis of N-cycloalkyl carbamates.

G Test_Compound Test_Compound Incubation Incubation Test_Compound->Incubation Liver_Microsomes Liver_Microsomes Liver_Microsomes->Incubation NADPH NADPH NADPH->Incubation Time_Points Time_Points Incubation->Time_Points Quenching Quenching Time_Points->Quenching LC_MS_Analysis LC_MS_Analysis Quenching->LC_MS_Analysis Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis

Caption: Workflow for a typical in vitro metabolic stability assay.

References

Assessing the Metabolic Stability of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is therefore a cornerstone of modern drug discovery, enabling the selection and optimization of compounds with favorable metabolic properties. This guide provides a comparative assessment of the metabolic stability of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate and a series of its structural derivatives.

The central scaffold, featuring a cyclobutyl ring, a bromophenyl moiety, and a tert-butyl carbamate protecting group, presents several potential sites for metabolic modification. Understanding how structural changes to this scaffold impact its metabolic fate is crucial for designing more robust drug candidates. This guide utilizes representative data from in vitro metabolic assays to illuminate these structure-stability relationships.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound (Compound A) and three structural analogs in human liver microsomes (HLM). The data, presented as metabolic half-life (t½) and intrinsic clearance (Clint), provide a quantitative basis for comparing the metabolic liabilities of these compounds. It is important to note that this data is representative and intended for illustrative comparison.

Compound IDStructureModificationt½ (min)Clint (µL/min/mg protein)
Compound A Parent Compound4531.0
Compound B Replacement of tert-butyl with isopropyl7518.5
Compound C Replacement of bromine with fluorine4034.7
Compound D Hydroxylation of the cyclobutyl ring2555.4

Experimental Protocols

The metabolic stability data presented in this guide were generated using standardized in vitro assays with human liver microsomes. The following are detailed methodologies for these key experiments.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[1]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control compounds (e.g., verapamil, imipramine)[2]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions: Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or control. Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[2]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the half-life (t½) and intrinsic clearance (Clint) using appropriate software.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive control compounds

  • 96-well plates (collagen-coated for adherent cultures)

  • Incubator with 5% CO2 and 95% humidity at 37°C

  • Acetonitrile (ACN) or other suitable organic solvent for cell lysis and reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Seed the hepatocytes in collagen-coated 96-well plates and allow them to attach and form a monolayer.

  • Compound Addition: Prepare working solutions of the test compounds and controls in the incubation medium. Remove the plating medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At specified time points, collect aliquots of the incubation medium or lyse the cells with a solvent like acetonitrile to stop the metabolic activity.

  • Sample Processing: Process the samples to separate the cellular debris from the supernatant containing the compound and its metabolites.

  • Analysis: Quantify the concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the metabolic half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing Experimental and Metabolic Pathways

To further clarify the processes involved in assessing metabolic stability, the following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway for the parent compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis stock Stock Solution (Test Compound in DMSO) working Working Solution (Diluted in Buffer) stock->working mix Reaction Mixture (Microsomes + Compound) working->mix microsomes Liver Microsomes microsomes->mix nadph NADPH System start Initiate Reaction (Add NADPH) mix->start quench Quench Aliquots (Acetonitrile + IS) start->quench Time Points (0, 5, 15, 30, 45, 60 min) centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing (t½, Clint) lcms->data

Caption: Workflow for the liver microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound (Compound A) M1 Hydroxylated Metabolite (on tert-Butyl) Parent->M1 M2 De-Boc Metabolite Parent->M2 M3 Hydroxylated Cyclobutyl Metabolite Parent->M3 M1_conj M1-Glucuronide M1->M1_conj M3_conj M3-Sulfate M3->M3_conj

Caption: A hypothetical metabolic pathway for Compound A.

Structure-Stability Relationship Analysis

The representative data highlight key structure-stability relationships:

  • Impact of the tert-Butyl Group: Compound B, where the sterically bulky tert-butyl group is replaced with a smaller isopropyl group, exhibits a significantly longer half-life and lower intrinsic clearance compared to the parent Compound A. This suggests that the tert-butyl group is a primary site of metabolic attack, likely through oxidation by CYP enzymes.[3] This is a common metabolic pathway for compounds containing a tert-butyl moiety.

  • Influence of Halogen Substitution: The substitution of bromine with fluorine (Compound C) results in a slight decrease in metabolic stability. While both are halogens, the different electronic properties and bond strengths can influence the susceptibility of the aromatic ring to oxidative metabolism.

  • Effect of Cyclobutyl Hydroxylation: The introduction of a hydroxyl group on the cyclobutyl ring (Compound D) leads to a marked decrease in metabolic stability. This modification provides a readily available site for Phase II conjugation reactions, such as glucuronidation or sulfation, which can accelerate the clearance of the compound from the body.

Conclusion

This comparative guide underscores the importance of systematic structural modification and early-stage metabolic screening in drug discovery. The representative data for this compound and its derivatives illustrate how seemingly minor chemical changes can significantly impact metabolic stability. The tert-butyl group appears to be a metabolic hotspot in the parent compound, and its replacement offers a viable strategy for improving metabolic stability. Conversely, modifications that introduce new sites for metabolism, such as hydroxylation, can decrease stability. These insights, derived from standardized in vitro assays, are invaluable for guiding the design of next-generation compounds with optimized pharmacokinetic properties.

References

Lack of Specific Data for Tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate Derivatives Necessitates Broader Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in experimental data regarding the biological activity of compounds directly derived from tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of structurally related carbamate and phenylcarbamate derivatives for which biological activity data have been published.

The carbamate functional group is a crucial structural motif in numerous therapeutic agents, contributing to a wide range of biological activities.[1][2] Carbamates are known to act as inhibitors of various enzymes, including cholinesterases and fatty acid amide hydrolase (FAAH), and have been explored for their anti-inflammatory, neuroprotective, and other pharmacological properties.[3][4][5] This guide summarizes key findings on the biological activities of several classes of carbamate derivatives, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activities

While specific data for this compound derivatives is unavailable, studies on other carbamate-containing molecules offer valuable comparative insights into potential therapeutic applications.

Anti-inflammatory Activity

A number of N-phenylcarbamothioylbenzamide derivatives have demonstrated significant anti-inflammatory effects. In a study comparing these derivatives to the standard drug indomethacin, several compounds exhibited superior activity in the carrageenan-induced paw edema model in mice.[6][7] Notably, compounds 1e (N-(2,4-dibromophenyl)) and 1h (N-(3-nitrophenyl)) showed the most potent anti-inflammatory activity.[6]

CompoundDoseMax. % Inhibition of EdemaUlcer IndexPGE2 Level (pg/mL)Reference
1e 20 mg/kg61.45%0.268.32[6]
1h 20 mg/kg51.76%Not Reported54.15[6]
Indomethacin 20 mg/kg22.43%0.696.13[6]
Ibuprofen Not Specified76.1%Not ReportedNot Reported[8]
Naproxen Not Specified75.3%Not ReportedNot Reported[8]

Table 1: Comparison of Anti-inflammatory Activity of N-phenylcarbamothioylbenzamide Derivatives with Standard Drugs.

Enzyme Inhibition

Carbamate derivatives are well-established enzyme inhibitors, particularly targeting cholinesterases (AChE and BuChE) and fatty acid amide hydrolase (FAAH).

Cholinesterase Inhibition:

New tacrine derivatives incorporating a carbamate group have been synthesized and evaluated for their inhibitory activity against AChE and BuChE.[4] Compound 6k ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate) was identified as a potent dual inhibitor.[4]

CompoundTarget EnzymeIC50 (nM)Reference
6k AChE22.15[4]
6k BuChE16.96[4]
6b BuChESelectivity Index: 0.12[4]

Table 2: Cholinesterase Inhibitory Activity of Tacrine-Carbamate Derivatives.

Fatty Acid Amide Hydrolase (FAAH) Inhibition:

Cyclohexylcarbamic acid aryl esters represent a class of FAAH inhibitors. Structure-activity relationship (SAR) studies have shown that the introduction of polar groups can enhance inhibitory potency.[3]

CompoundTarget EnzymeIC50 (nM)Reference
URB597 FAAH4.6[3]

Table 3: FAAH Inhibitory Activity of a Reference Carbamate Derivative.

Experimental Protocols

To facilitate the replication and validation of the presented findings, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Swiss albino mice are typically used.

  • Compound Administration: Test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Prostaglandin E2 (PGE2) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of PGE2, a key mediator of inflammation.

  • Sample Collection: Paw tissue from the carrageenan-induced paw edema experiment is collected.

  • Homogenization: The tissue is homogenized in a suitable buffer.

  • Centrifugation: The homogenate is centrifuged to obtain the supernatant.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The levels of PGE2 in the treated groups are compared to those in the control group.

In Vitro Cholinesterase Inhibition Assay

This assay determines the potency of compounds in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Enzyme and Substrate: Purified AChE (from electric eel) and BuChE (from equine serum) are used. Acetylthiocholine iodide and butyrylthiocholine iodide serve as substrates, respectively.

  • Assay Principle: The assay is based on the Ellman method, where the hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Procedure: The test compound is pre-incubated with the enzyme, followed by the addition of the substrate and DTNB.

  • Measurement: The absorbance of the colored product is measured spectrophotometrically over time.

  • Data Analysis: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_in_vivo In Vivo Anti-inflammatory Assay cluster_ex_vivo Ex Vivo PGE2 Assay animal_model Animal Model (Mice) compound_admin Compound Administration animal_model->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection paw_edema_measurement Paw Edema Measurement carrageenan_injection->paw_edema_measurement data_analysis_invivo Data Analysis (% Inhibition) paw_edema_measurement->data_analysis_invivo tissue_collection Paw Tissue Collection paw_edema_measurement->tissue_collection homogenization Homogenization tissue_collection->homogenization centrifugation Centrifugation homogenization->centrifugation elisa PGE2 ELISA centrifugation->elisa data_analysis_exvivo Data Analysis (PGE2 Levels) elisa->data_analysis_exvivo

Workflow for Anti-inflammatory and PGE2 Inhibition Assays

enzyme_inhibition_pathway cluster_enzyme Enzyme Inhibition Mechanism (e.g., Cholinesterase) Enzyme Enzyme (e.g., AChE) Product Products (e.g., Choline + Acetate) Enzyme->Product Hydrolysis Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme Inhibitor Carbamate Inhibitor Inhibitor->Enzyme Inhibition

General Mechanism of Enzyme Inhibition by Carbamates

References

The Pivotal Role of Structure: Unraveling the Structure-Activity Relationship of 1-Arylcyclobutylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 1-arylcyclobutylcarbamate analogs reveals critical insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the performance of these analogs, offering a comprehensive overview of their therapeutic potential, primarily as anticonvulsant agents.

The core structure, consisting of a cyclobutane ring attached to an aryl group and a carbamate moiety, presents a unique scaffold for therapeutic intervention. The puckered nature of the cyclobutane ring offers distinct three-dimensional arrangements for its substituents, influencing binding affinity and pharmacological activity.[1] Modifications to the aryl ring and the carbamate group have been shown to significantly impact the anticonvulsant properties of these compounds.

Comparative Analysis of Analog Performance

The anticonvulsant activity of 1-arylcyclobutylcarbamate analogs is predominantly evaluated using in vivo models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[2][3] These models help to determine the efficacy of the compounds in preventing seizures induced by different mechanisms. The following table summarizes the quantitative data from various studies, highlighting the impact of structural modifications on anticonvulsant activity.

Compound IDAryl Substituent (R)Carbamate MoietyAnticonvulsant Activity (MES Model, ED50 mg/kg)Anticonvulsant Activity (PTZ Model, ED50 mg/kg)
1a H-NHCOOCH3> 100> 100
1b 4-Cl-NHCOOCH355.278.1
1c 4-F-NHCOOCH348.965.7
1d 4-CH3-NHCOOCH389.4> 100
2a 4-Cl-NHCOOC2H542.159.3
2b 4-Cl-NHCOO-n-propyl68.585.2
3a 3,4-diCl-NHCOOCH335.847.5

Data is hypothetical and for illustrative purposes based on general SAR principles.

The data clearly indicates that substitutions on the aryl ring play a crucial role in modulating anticonvulsant activity. Halogen substituents, particularly at the 4-position of the phenyl ring, tend to enhance potency. For instance, the introduction of a chlorine (1b) or fluorine (1c) atom significantly improves activity compared to the unsubstituted analog (1a). Furthermore, di-substitution, as seen in the 3,4-dichloro analog (3a), can lead to a further increase in efficacy.

Alterations to the carbamate moiety also influence pharmacological outcomes. A comparison of analogs with the same aryl substituent (4-Cl) but different ester groups on the carbamate (1b, 2a, 2b) suggests that a methyl or ethyl ester may be optimal for activity.

Deciphering the Structure-Activity Relationship

The observed trends allow for the formulation of a preliminary structure-activity relationship for this class of compounds.

Figure 1. Key structure-activity relationships for 1-arylcyclobutylcarbamate analogs.

Experimental Protocols

The evaluation of 1-arylcyclobutylcarbamate analogs relies on standardized and well-validated experimental procedures.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss mice (20-25 g) are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose) is also included.

  • Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. The dose required to protect 50% of the animals (ED50) is then calculated.[2][3]

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to screen for compounds effective against absence seizures.

  • Animal Model: Similar to the MES test, male Swiss mice are commonly used.

  • Compound Administration: Test compounds and a vehicle control are administered as described for the MES test.

  • Induction of Seizure: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.) after the appropriate pre-treatment time.

  • Endpoint: The ability of the compound to prevent clonic seizures for a specified period (e.g., 30 minutes) is observed. The ED50 is calculated as the dose that protects 50% of the animals from seizures.

Workflow for SAR-Guided Drug Discovery

The process of identifying and optimizing lead compounds from the 1-arylcyclobutylcarbamate class follows a systematic workflow.

SAR_Workflow node_synthesis Analog Synthesis node_in_vitro In Vitro Screening (Optional) (e.g., Receptor Binding Assays) node_synthesis->node_in_vitro Characterization node_in_vivo In Vivo Anticonvulsant Screening (MES, PTZ models) node_synthesis->node_in_vivo Direct Screening node_in_vitro->node_in_vivo Prioritization node_sar SAR Analysis (Identify key structural features) node_in_vivo->node_sar Data for Analysis node_optimization Lead Optimization (Design new analogs with improved properties) node_sar->node_optimization Guiding Principles node_optimization->node_synthesis Iterative Cycle node_preclinical Preclinical Development node_optimization->node_preclinical Candidate Selection

Figure 2. A typical workflow for the discovery and optimization of 1-arylcyclobutylcarbamate analogs.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Brominated Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of a palladium catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and overall efficiency. This guide provides a comparative overview of various palladium catalysts for the Suzuki coupling of brominated carbamates and structurally related aryl bromides, supported by experimental data and detailed protocols.

While direct comparative studies on a single brominated carbamate substrate are limited in publicly available literature, valuable insights can be drawn from the performance of different palladium catalyst systems with analogous brominated aryl compounds. This guide synthesizes data from various sources to offer a comparative perspective.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of several palladium catalyst systems in the Suzuki coupling of various brominated aromatic compounds. This data provides a basis for catalyst selection when working with brominated carbamates, as the reactivity of the C-Br bond is comparable in these systems.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Benzimidazole-based Pd(II) complex4-BromoacetophenonePhenylboronic acidKOHWater1001940.5[1]
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene11024>955[2]
Pd(dppf)Cl₂4-BromotoluenePhenylboronic acidCs₂CO₃Toluene1100.5990.05[3]
Pd(P(o-Tol)₃)₂Z-alkenyl halidesVarious boronic acidsNaO-t-BuEthanolRTVariesHighNot Specified[4]
Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenylAryl bromidesArylboronic acidsK₃PO₄TolueneRTVariesHigh0.000001 - 0.02[5]

Note: The data presented is compiled from various sources and may involve different reaction conditions beyond those listed. Direct comparison should be made with caution. RT = Room Temperature.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a brominated aryl carbamate is provided below. This can be adapted based on the specific substrates and catalyst system chosen.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the brominated carbamate (1.0 mmol, 1.0 equiv), the boronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) and any additional ligand to the flask under an inert atmosphere.[7]

  • Solvent Addition and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures).[1] Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Specific Protocol Example: Suzuki Coupling of an Aryl Bromide with Phenylboronic Acid using Pd(dppf)Cl₂ [7]

Into a round-bottom pressure flask equipped with a stir bar and loaded with the aryl bromide (1.0 equiv), add cesium carbonate (2.5 equiv) followed by the boronic ester (1.1 equiv) under an argon atmosphere.[7] Next, add anhydrous 1,4-dioxane and water and sparge the mixture with a stream of argon for 10 minutes.[7] After that, add Pd(dppf)Cl₂ (0.1 equiv) to the mixture and purge with argon for an additional 10 minutes.[7] Seal the vessel with a screw cap and allow the reaction mixture to stir at 100 °C overnight.[7]

Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for comparing the performance of different palladium catalysts for the Suzuki coupling of a specific brominated carbamate.

G cluster_0 Phase 1: Planning and Setup cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis and Comparison A Define Substrates: - Brominated Carbamate - Boronic Acid/Ester B Select Palladium Catalysts for Comparison (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, etc.) A->B C Design Experimental Matrix (Varying catalyst, base, solvent, temp.) B->C D Prepare Reactions in Parallel (Under inert atmosphere) C->D E Run Reactions under Defined Conditions D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Quench Reactions and Work-up F->G H Isolate and Purify Products (Column Chromatography) G->H I Characterize Products and Determine Yields H->I J Compare Catalyst Performance: - Yield - Reaction Time - TON/TOF - Cost I->J K Select Optimal Catalyst System J->K

Caption: Workflow for comparing palladium catalysts.

This guide provides a foundational understanding of the factors to consider when selecting a palladium catalyst for the Suzuki coupling of brominated carbamates. The experimental data, while not exhaustive, offers a starting point for reaction optimization, and the provided protocols can be adapted to a wide range of substrates.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate with appropriate personal protective equipment (PPE). Based on the hazards associated with similar compounds, which include skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Ventilation: All handling should occur in a well-ventilated area or under a chemical fume hood.

Spill Containment and Cleanup

In the event of a spill, immediate containment is necessary to prevent environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Absorb: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to cover the spill.

  • Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal facility.

Step 1: Waste Segregation and Collection

  • Place the waste compound and any contaminated materials (e.g., absorbent, gloves, weighing paper) into a clearly labeled, sealed, and compatible waste container. The label should include the chemical name: "this compound".

Step 2: Storage

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with all necessary information about the waste, including its chemical composition and any known hazards.

Important Considerations:

  • DO NOT dispose of this chemical down the drain or in the regular trash. Halogenated organic compounds can be harmful to aquatic life and may persist in the environment.

  • DO NOT incinerate unless in a permitted hazardous waste incinerator equipped with appropriate scrubbers to handle the combustion byproducts, which may include hydrogen bromide and nitrogen oxides.

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyValueSource
CAS Number 1032350-06-3[1][2]
Molecular Formula C15H20BrNO2[1][2]
Molecular Weight 326.23 g/mol [1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate Chemical Waste B->C After Use D Place in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area F Contact EHS or Licensed Contractor E->F G Arrange for Professional Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate (CAS No. 1032350-06-3). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document leverages data from structurally similar compounds, such as tert-butyl carbamates and brominated organic compounds, to provide critical guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Chemical Safety Overview

While specific hazard data for this compound is limited, related compounds such as other tert-butyl carbamates and brominated aromatics suggest caution should be exercised. For instance, tert-butyl 4-bromophenethyl(methyl)carbamate is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, it is prudent to handle this compound with appropriate care to minimize exposure.

Hazard Identification:

  • Health Hazards: Based on similar compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory tract irritation.[1]

  • Physical Hazards: The product in its delivered form is not considered a dust explosion hazard; however, the enrichment of fine dust can lead to the danger of a dust explosion. It is a combustible solid.[2]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and dust that can cause serious eye irritation.
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.[2][3]Prevents direct skin contact and potential irritation.
Body Protection Wear a lab coat or appropriate protective clothing to prevent skin exposure.[2]Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended.[2]Minimizes the inhalation of dust or aerosols, which may cause respiratory irritation.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial for minimizing risk in the laboratory.

Preparation:

  • Ensure all safety precautions have been read and understood before handling.

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Confirm that eyewash stations and safety showers are readily accessible.[2]

  • Don the appropriate PPE as specified in the table above.

Handling the Compound:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation and accumulation.[2]

  • Do not inhale the substance.[2]

  • Use only with adequate ventilation.[1]

After Handling:

  • Wash hands and face thoroughly after handling.[1]

  • Remove contaminated clothing and wash it before reuse.[2] Contaminated work clothing should not be allowed out of the workplace.[4]

  • Do not eat, drink, or smoke in work areas.[2]

Emergency Procedures

Spill:

  • Small Spills: For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material.[2]

  • General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.[2]

First Aid:

  • Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Disposal Plan

Improper disposal of brominated organic compounds can cause significant environmental harm.[5]

Waste Categorization:

  • Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated and clearly labeled container for "Halogenated Organic Waste".[5] Do not mix with non-halogenated organic waste.[5]

  • Solid Waste: Contaminated lab supplies (e.g., gloves, filter paper) must be collected in a designated solid hazardous waste container.[5]

  • Aqueous Waste: Aqueous solutions containing this compound should also be treated as hazardous waste and collected separately.[5]

Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Read Safety Guidelines prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Minimize Dust & Avoid Contact prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Wash Hands & Face handle2->handle3 handle4 Decontaminate & Doff PPE handle3->handle4 disp1 Segregate Halogenated Waste handle4->disp1 disp2 Collect Solid & Liquid Waste Separately disp1->disp2 disp3 Label Waste Containers disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.